Product packaging for Urea formaldehyde(Cat. No.:CAS No. 64869-57-4)

Urea formaldehyde

Cat. No.: B1617064
CAS No.: 64869-57-4
M. Wt: 90.08 g/mol
InChI Key: ODGAOXROABLFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea Formaldehyde (UF) is a non-transparent, thermosetting resin synthesized from urea and formaldehyde . First synthesized in 1884 and commercially available since 1928, it is one of the most produced amino resins globally due to its low cost, high reactivity, and excellent bonding strength . This resin is characterized by high tensile strength, a high flexural modulus, low water absorption, and high surface hardness, making it a versatile subject for materials science research . Its primary research and industrial applications are extensive. UF resin is predominantly used as an adhesive in the production of wood-based composites such as plywood, particleboard, and medium-density fibreboard (MDF) . It is also formulated into a foam insulation material with a consistency similar to shaving cream, which is injected into wall cavities . In agriculture, UF compounds serve as a key slow-release nitrogen fertilizer, with the rate of decomposition being dependent on soil microbial activity . Additional applications include its use in textile finishing to impart wrinkle resistance, as a coating to improve surface hardness, and in the creation of molded objects like electrical components and tableware . A significant area of ongoing research involves mitigating the resin's tendency to emit free formaldehyde, a health concern at high concentrations . Strategies to reduce these emissions include optimizing the formaldehyde-to-urea (F/U) molar ratio during synthesis . Furthermore, contemporary research focuses on developing advanced UF blends, such as flame-retardant coatings for wood, demonstrating the resin's continuing potential for innovation in sustainable and functional material design . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2O2 B1617064 Urea formaldehyde CAS No. 64869-57-4

Properties

IUPAC Name

formaldehyde;urea
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InChI

InChI=1S/CH4N2O.CH2O/c2-1(3)4;1-2/h(H4,2,3,4);1H2
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InChI Key

ODGAOXROABLFNM-UHFFFAOYSA-N
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Canonical SMILES

C=O.C(=O)(N)N
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Molecular Formula

C2H6N2O2
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Related CAS

68071-45-4, 68611-61-0, 68511-67-1, 68071-44-3, 68988-09-0, 69898-38-0, 68511-66-0, 68002-19-7, 68955-25-9, 68002-18-6
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Record name Urea, polymer with formaldehyde, butylated methylated
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Record name Urea, polymer with formaldehyde, isopropylated methylated
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Record name Urea, polymer with formaldehyde, furfurylated
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DSSTOX Substance ID

DTXSID10905739
Record name Carbamimidic acid--formaldehyde (1/1)
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Molecular Weight

90.08 g/mol
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Physical Description

Liquid; NKRA; Pellets or Large Crystals, Amorphous powder; [HSDB]
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Solubility

Solubility in water = 0.28-0.31%
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Vapor Pressure

0.0000728 [mmHg]
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Color/Form

Amorphous powder

CAS No.

68611-64-3, 9011-05-6, 64869-57-4, 68002-18-6, 68002-19-7, 68071-44-3, 68071-45-4, 68511-66-0, 100786-56-9
Record name Urea, reaction products with formaldehyde
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Record name Urea-formaldehyde resin
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Record name Urea formaldehyde foam
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Synthesis and Reaction Kinetics of Urea Formaldehyde Resins

Initial Methylolation Reactions in Urea-Formaldehyde Systems

The first stage in the synthesis of urea-formaldehyde resins is the addition reaction, also known as methylolation or hydroxymethylation. This reaction involves the addition of formaldehyde (B43269) to the amino groups of urea (B33335), forming various methylolureas. irispublishers.comirispublishers.comcore.ac.ukresearchgate.netusda.gov This process is typically initiated under alkaline conditions and is a critical step that lays the foundation for the subsequent polymerization. core.ac.ukresearchgate.netwoodj.org

Formation of Mono-, Di-, and Tri-hydroxymethylureas

During methylolation, formaldehyde reacts with urea to form a mixture of hydroxymethylureas. The primary products are monomethylolurea, dimethylolurea (B1678115), and trimethylolurea. irispublishers.comcore.ac.ukresearchgate.netusda.gov The formation of these derivatives is a stepwise process where formaldehyde molecules sequentially attach to the nitrogen atoms of the urea molecule. usda.gov While the formation of up to trimethylolurea is well-documented, the production of tetramethylolurea is generally not observed in detectable amounts. usda.govebootathon.com The distribution of these methylolureas is a key factor influencing the subsequent condensation reactions and the final structure of the resin. core.ac.ukwoodj.org For instance, at a formaldehyde to urea (F/U) molar ratio of 1.0 to 1.2, the resulting mixture might consist of approximately 25% monomethylolurea, 63% dimethylolurea, and 12% trimethylolurea. researchgate.netwoodj.org

Influence of Formaldehyde to Urea (F/U) Molar Ratio on Methylolation

The molar ratio of formaldehyde to urea (F/U) is a critical parameter that significantly influences the methylolation process and the final properties of the resin. ureaknowhow.comureaknowhow.comcnrs.fr A higher F/U molar ratio generally leads to the formation of more highly substituted methylolureas. core.ac.ukchimarhellas.comdiva-portal.org For example, initial F/U ratios of 3.0 and 4.0 can facilitate the formation of tri-hydroxymethyl urea, whereas a ratio of 2.0 may only yield mono- and di-hydroxymethyl ureas. woodj.org This, in turn, affects the degree of branching in the final polymer structure. woodj.orgdiva-portal.org

Studies have shown that varying the initial F/U ratio, even when the final ratio is the same, can lead to different resin structures and properties. cnrs.fr For instance, a resin with an initial F/U ratio of 2.1 was found to have the highest proportion of linear methylol groups, which correlated with better internal bond strength in the final product. cnrs.fr Conversely, a lower initial F/U ratio of 1.9 resulted in a higher proportion of methylene (B1212753) linkages and lower free formaldehyde. cnrs.fr The F/U ratio also impacts the reaction kinetics, with higher ratios generally leading to a faster condensation stage due to the increased availability of reactive methylol groups. cnrs.fr

Initial F/U Molar RatioKey Structural FeaturesImpact on Final Properties
1.9 Highest proportion of total methylene linkages, most methylene ether linkages, lowest total hydroxymethyl linkages. cnrs.frLowest formaldehyde emission, longer gel time. cnrs.fr
2.1 Highest proportion of linear methylol groups. cnrs.frBest internal bond strength and lowest thickness swelling. cnrs.fr
2.3 Good balance of properties.Good performance with the exception of free formaldehyde, best storage stability. cnrs.fr

Catalytic Effects of pH on Methylolation Kinetics (e.g., Alkaline Conditions)

The pH of the reaction medium has a profound catalytic effect on the kinetics of methylolation. This reaction can occur over a wide pH range, but it is significantly faster under alkaline conditions. irispublishers.comirispublishers.comusda.govebootathon.com Typically, the methylolation step is carried out at a pH between 8 and 9. usda.gov Under these alkaline conditions, the reaction is believed to proceed through the formation of a urea anion, which is a stronger nucleophile than neutral urea and readily attacks the formaldehyde molecule. asianpubs.org

The use of alkaline catalysts, such as sodium hydroxide (B78521) or ammonia (B1221849), is standard practice in the industrial production of UF resins to promote the formation of methylolureas while minimizing premature condensation. irispublishers.comresearchgate.netgoogle.comresearchgate.net The reaction is typically carried out at elevated temperatures, often around 90°C, to ensure the dissolution of urea in the formaldehyde solution and to provide the necessary activation energy for the endothermic addition reaction. irispublishers.comirispublishers.comresearchgate.net The careful control of pH and temperature during this initial stage is essential to prevent the precipitation of urea and ensure the successful synthesis of the resin. irispublishers.comirispublishers.com

Subsequent Condensation Polymerization Mechanisms

Following the initial methylolation, the second major stage in the synthesis of urea-formaldehyde resins is condensation polymerization. During this stage, the previously formed methylolureas react with each other and with remaining urea to form larger polymer chains. irispublishers.comirispublishers.comcore.ac.uk This process is typically carried out under acidic conditions, often at a pH between 4 and 5. ebootathon.comresearchgate.net The condensation reactions lead to the formation of two primary types of linkages: methylene bridges and methylene ether bridges, which create the three-dimensional network structure of the cured resin. irispublishers.comirispublishers.comebootathon.comchimarhellas.com

Formation of Methylene Linkages (–CH2–)

Methylene bridges (–CH2–) are formed through the reaction of a methylol group with an amino group, releasing a molecule of water. irispublishers.comirispublishers.comebootathon.comureaknowhow.comas-proceeding.com These linkages are a fundamental component of the UF polymer backbone and are considered to be more stable than methylene ether linkages. irispublishers.comchimarhellas.com The formation of methylene bridges contributes significantly to the cross-linking and rigidity of the final thermoset resin. irispublishers.comirispublishers.com

Research has shown that under acidic conditions, the formation of methylene linkages is a predominant reaction. tandfonline.comtandfonline.com While traditionally it was believed that methylene bridges form exclusively under acidic conditions, some studies have indicated that they can also form under strongly alkaline conditions, albeit at a slower rate initially. tandfonline.comresearchgate.net The proportion of methylene linkages in the final resin is influenced by factors such as the F/U molar ratio and the specific synthesis conditions. diva-portal.org

Formation of Methylene Ether Linkages (–CH2–O–CH2–)

Methylene ether linkages (–CH2–O–CH2–) are formed by the condensation of two methylol groups, which also results in the release of a water molecule. irispublishers.comirispublishers.comebootathon.com These linkages are generally considered to be less stable than methylene bridges and can rearrange to form methylene bridges by eliminating a molecule of formaldehyde. irispublishers.comchimarhellas.com

The formation of methylene ether linkages is also favored under acidic conditions, but they can also form at alkaline pH. researchgate.netresearchgate.net In fact, under certain alkaline conditions, the initial oligomers formed are predominantly linked by ether bonds. tandfonline.comtandfonline.com The ratio of methylene to methylene ether bridges is dependent on the reaction temperature and pH. chimarhellas.com Some studies have observed that at the beginning of the reaction under strong alkaline conditions, the main products are methylolureas and oligomers linked by ether bonds. tandfonline.comtandfonline.com

Linkage TypeFormation ReactionKey Characteristics
Methylene Linkage (–CH2–) Reaction of a methylol group with an amino group. irispublishers.comirispublishers.comebootathon.comureaknowhow.comas-proceeding.comMore stable; contributes to cross-linking and rigidity. irispublishers.comchimarhellas.com
Methylene Ether Linkage (–CH2–O–CH2–) Condensation of two methylol groups. irispublishers.comirispublishers.comebootathon.comLess stable; can convert to methylene linkages. irispublishers.comchimarhellas.com

Role of Acidic Catalysis in Condensation Reactions

The synthesis of urea-formaldehyde (UF) resin is a multi-step process, with the condensation or polymerization stage being critically dependent on acidic conditions. irispublishers.com While the initial addition or methylolation reactions are favored in alkaline environments, the subsequent condensation reactions, which lead to polymer chain growth, are accelerated by acidic catalysts. irispublishers.comureaknowhow.comas-proceeding.comureaknowhow.com This requirement for different pH levels is the foundation of the common two-step synthesis process, where the pH of the reaction mixture is deliberately lowered after the initial methylolation phase to initiate polymerization. irispublishers.com

Acidic catalysts, such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄), are commonly employed to facilitate these condensation reactions. ureaknowhow.comas-proceeding.comureaknowhow.comresearchgate.net The mechanism involves the protonation of the hydroxyl group of a methylol urea, which then allows for the elimination of a water molecule. This process is more favorable in an acidic medium. irispublishers.com The resulting carbocation is highly reactive and readily reacts with an amino group of another urea or methylol urea molecule. This leads to the formation of methylene (-NH-CH₂-NH-) and dimethylene-ether (-NH-CH₂-O-CH₂-NH-) linkages, which constitute the backbone of the polymer. irispublishers.comresearchgate.net

The rate of the condensation reaction is directly influenced by the pH; as the pH decreases, the reaction rate increases. irispublishers.com However, if the pH is too low (e.g., below 4.5), the condensation reaction can become too rapid and difficult to control. Studies comparing different acidic catalysts have shown variations in the resulting polymer structure; for instance, H₃PO₄ was found to yield more terminal ether linkages and promote the formation of linear methylene linkages. researchgate.net The choice of catalyst and the precise control of pH are therefore essential parameters for tailoring the final properties of the UF resin.

Reaction Temperature and Time Dependence in Polymerization Control

Along with pH, reaction temperature and time are crucial parameters for controlling the rate and extent of urea-formaldehyde polymerization. ureaknowhow.comas-proceeding.comureaknowhow.com The condensation reaction is exothermic, and temperature plays a significant role in managing the reaction kinetics. ureaknowhow.comas-proceeding.com Generally, higher temperatures lead to faster reaction rates. ureaknowhow.com Industrial synthesis is often carried out at temperatures between 70°C and 90°C. ureaknowhow.comas-proceeding.comureaknowhow.com

The interplay between temperature, pH, and reaction time determines the final degree of polymerization and the viscosity of the resin. For instance, at a constant pH of 3, the time required to complete the polymerization is significantly shorter at a higher temperature. One study demonstrated that at a film temperature of 58°C, the reaction completes in approximately 3 minutes, whereas at 40°C, the required time increases to about 7.5 minutes. google.com This illustrates the sensitive dependence of the polymerization rate on thermal conditions.

Careful management of temperature and reaction time is essential to prevent the formation of an intractable, cross-linked gel, which occurs if the reaction proceeds too far. google.com The process is typically monitored by measuring the viscosity of the resin, and the reaction is stopped once a target viscosity is reached. kirj.ee Research has focused on optimizing these parameters to achieve specific resin characteristics. For example, one study identified an optimal production efficiency at 90°C with a specific urea/formaldehyde molar ratio. ureaknowhow.com Another investigation aimed at producing slow-release fertilizers determined optimal conditions to be a reaction temperature of 43.5°C with a reaction time of 1.64 hours. researchgate.netnih.gov

Table 1: Effect of Temperature on Polymerization Time at pH 3
Film Temperature (°C)Approximate Polymerization Time (minutes)Source
583 google.com
407.5 google.com

Mechanisms of Uron Ring Formation in Urea Formaldehyde

Under specific synthesis conditions, cyclic structures known as urons can be formed within the urea-formaldehyde polymer. The formation of these rings is characteristic of reactions carried out in a strongly acidic medium, typically at a pH below 3.0. google.comdycknewmaterials.com This represents a distinct reaction pathway compared to the conventional synthesis performed under mildly acidic conditions. dycknewmaterials.com

The mechanism involves the reaction of formaldehyde with urea in a highly acidic environment to generate uron ring structures, which are then incorporated into the growing polymer chains. dycknewmaterials.com These structures are essentially cyclic ethers of urea. usda.gov Spectroscopic analysis using ¹³C NMR has identified a characteristic peak at 155 ppm corresponding to the carbonyl carbon in the uron ring, confirming its presence in resins synthesized at a pH of 1.0. usda.gov

The inclusion of uron rings in the polymer structure has a notable impact on the resin's properties. The uron ring itself is more resistant to hydrolysis than the methylene ether bonds typically formed, which can enhance the stability and water resistance of the final product. google.comdycknewmaterials.com However, the formation of these difunctional rings can act as a plasticizer in the polymer chain and may reduce cross-linking, which in turn can slow down the curing rate of the resin. dycknewmaterials.comcore.ac.uk To balance these effects, research suggests that the content of uron rings should be controlled, with a target of around 10% being advisable for optimal performance. dycknewmaterials.com The amount of uron formation increases with extended reaction times and higher temperatures under these strongly acidic conditions. dycknewmaterials.com

Kinetic Modeling of this compound Polymerization Processes

Mathematical Models for Reaction Rate Prediction

To better understand and control the complex polymerization of urea and formaldehyde, researchers have developed various mathematical models to predict reaction kinetics. scientific.netresearchgate.net These models are essential for minimizing residual formaldehyde and predicting the chemical structure of the final product. scientific.net

One common approach is to develop kinetic models based on the proposed reaction mechanisms, which account for the functional groups on urea, formaldehyde, and the reactive polymer chains. scientific.netresearchgate.net These mechanistic models are often formulated as a set of ordinary differential equations (ODEs) that describe the rate of change in the concentration of various species and functional groups over time. scientific.netresearchgate.netresearcher.life By solving these equations, it is possible to simulate the concentration of free formaldehyde and the evolution of different structural elements during the polymerization process. scientific.netresearchgate.net

Another powerful technique used for modeling and optimization is Response Surface Methodology (RSM). researchgate.netnih.gov This statistical method uses experimental designs, such as the Central Composite Design (CCD) or Box-Behnken design, to examine the effects of multiple process variables (e.g., temperature, time, molar ratio) on the reaction outcome. researchgate.netnih.govacs.org The results are used to establish quadratic polynomial mathematical models that can predict responses, such as the amount of insoluble nitrogen in UF fertilizers. researchgate.netnih.gov These empirical models are effective tools for predicting product properties within the designed experimental limits. researchgate.netnih.gov More complex models have also been developed, including plug-flow models for tubular reactors and models that incorporate both radial and axial diffusion to account for laminar flow. aston.ac.uk

Optimization of Process Parameters for Controlled Synthesis

Kinetic and statistical models are instrumental in optimizing process parameters to achieve controlled synthesis of urea-formaldehyde resins with desired properties while minimizing production costs. ureaknowhow.comas-proceeding.comureaknowhow.com Methodologies like experimental design are frequently used to systematically vary parameters such as temperature, pressure, catalyst concentration, molar ratio, and reaction time to maximize resin yield and performance. ureaknowhow.comas-proceeding.comureaknowhow.com

Several studies have identified optimal conditions for specific applications. For the production of UF resins for wood adhesives, one study determined that a formaldehyde-to-urea molar ratio of 1.2 and a reaction temperature of 90°C resulted in optimum efficient production. ureaknowhow.com For the synthesis of slow-release fertilizers, where the goal is often to control the amount of water-insoluble nitrogen, different optimal parameters have been reported. One investigation using RSM concluded that a urea-to-formaldehyde molar ratio of 1.33, a reaction temperature of 43.5°C, and a reaction time of 1.64 hours were optimal. researchgate.netnih.gov Another study targeting similar products found the ideal conditions to be a temperature of 42.5°C, a reaction time of 66.2 minutes, a U/F ratio of 1.68, and a pH of 3.3. acs.org

These optimization studies demonstrate that there is no single set of universal "best" parameters; instead, the ideal conditions are highly dependent on the target application and the desired properties of the final product. By using predictive models, manufacturers can fine-tune their synthesis process to achieve specific outcomes, such as improved water resistance, controlled curing time, or specific nitrogen release profiles. ureaknowhow.comresearchgate.netacs.org

Table 2: Examples of Optimized Process Parameters for Urea-Formaldehyde Synthesis
Target Product/GoalUrea:Formaldehyde (U/F) Molar RatioTemperature (°C)Reaction TimepHSource
Urea-Formaldehyde Resin1:1.290Not SpecifiedNot Specified ureaknowhow.comas-proceeding.com
Slow-Release Fertilizer (Maximize cold-insoluble N)1.33:143.51.64 hoursNot Specified researchgate.netnih.gov
Slow-Release Fertilizer (Maximize slow-release N)1.68:142.566.2 minutes3.3 acs.org

Alternative Synthesis Methodologies

While the traditional two-step, pH-controlled reaction of urea and formaldehyde is dominant, research has explored alternative synthesis methodologies to modify resin properties or address environmental concerns.

One alternative involves the use of different catalytic systems. A novel route for producing UF resin using an ion exchange resin as the catalyst has been proposed. researchgate.net This method was reported to yield a product with significantly less free formaldehyde, which helps in reducing odor problems associated with the resin. researchgate.net Another approach involves a multi-stage synthesis process that begins with the reaction of urea, formaldehyde, and ammonia under alkaline conditions to form a cyclic triazone/triazine polymer intermediate before proceeding to further condensation steps. google.com

A significant area of research is the development of formaldehyde-free resins. These methods replace formaldehyde with less volatile or non-toxic aldehydes. For example, glyoxal (B1671930) has been used to react with urea, often under weakly acidic conditions, to produce glyoxal-urea resins. nih.gov Glutaraldehyde has also been investigated as a formaldehyde substitute for synthesizing urea-based adhesives. nih.gov These alternative aldehydes react with urea to form polymers, but their reactivity and the resulting resin properties differ from those of traditional UF resins. For instance, melamine-glyoxal resins have been shown to have a higher activation energy for cross-linking compared to their formaldehyde-based counterparts. nih.gov

Melt Condensation Polymerization Approaches

Melt condensation polymerization is an alternative method for synthesizing urea-formaldehyde resins that avoids the use of an aqueous solution, thereby addressing some of the drawbacks associated with traditional methods, such as low water resistance and high formaldehyde emission. researchgate.net In this approach, solid reactants like paraformaldehyde and urea are heated together to initiate the polymerization reaction. researchgate.net

This technique has been shown to produce UF resins with lower levels of free formaldehyde, enhanced thermal stability, and better storage stability. researchgate.net The structure of the resulting resin can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) and Carbon-13 nuclear magnetic resonance (13C-NMR) to identify structural features like uron rings. researchgate.net

The synthesis can be performed in a two-step process involving an initial alkali-catalyzed stage followed by an acid-catalyzed stage. The reaction conditions, particularly the formaldehyde to urea (F/U) molar ratio and the pH, play a crucial role in determining the final properties of the resin. Research has shown that the weight average molecular weight (Mw) of the prepolymer is significantly influenced by these parameters. For instance, a higher weight average molecular weight was achieved at an F/U molar ratio of 1.0 and a pH of 4.3 during the acid catalysis step. researchgate.net Further studies have indicated that a pH of 4.0 can yield an even greater molecular weight. scienpg.com The activation energy of the prepolymer, another important kinetic parameter, also varies with changes in the F/U molar ratio and pH. scienpg.com

Table 1: Reaction Parameters in Melt Condensation Polymerization of Urea-Formaldehyde Resin

ParameterStageValueReference
Reactants -Paraformaldehyde, Urea researchgate.net
pH Alkali Catalysis8.3 researchgate.netscienpg.com
Acid Catalysis4.0 - 5.0 researchgate.netscienpg.com
Temperature (°C) Alkali Catalysis90 researchgate.netscienpg.com
Acid Catalysis83 researchgate.netscienpg.com
Duration (min) Alkali Catalysis60 researchgate.netscienpg.com
Acid Catalysis15 researchgate.netscienpg.com
F/U Molar Ratio -0.8 - 1.6 researchgate.netscienpg.com

Multi-step Synthesis Protocols (e.g., Alkali-Acid-Alkali)

The most common method for industrial production of urea-formaldehyde resins is a multi-step synthesis carried out in an aqueous solution, often following an "alkali-acid-alkali" protocol. woodresearch.skslchemtech.comnih.gov This process allows for precise control over the reaction and the final properties of the resin. irispublishers.com The synthesis is typically divided into three main stages. slchemtech.comcnrs.fr

The first stage is hydroxymethylation (or methylolation), which is conducted under neutral or slightly alkaline conditions (pH 7.0-8.5) and at elevated temperatures (70-90°C). woodresearch.skslchemtech.comsciencepublishinggroup.com In this step, formaldehyde reacts with urea to form mono-, di-, and trimethylolurea. kirj.ee The formaldehyde to urea (F/U) molar ratio during this initial stage is typically high, in the range of 1.8:1 to 2.5:1. cnrs.fr

The second stage is polycondensation , which is initiated by acidifying the reaction mixture to a pH between 4.0 and 5.5. woodresearch.sksciencepublishinggroup.comgoogle.com This acidic environment promotes the condensation of the methylolureas, leading to the formation of methylene (-N-CH2-N-) and methylene-ether (-N-CH2-O-CH2-N-) bridges between urea units, resulting in chain growth and cross-linking. irispublishers.comirispublishers.com This is an exothermic reaction, and the temperature is carefully controlled (around 90°C) to manage the reaction rate and prevent premature gelling. ureaknowhow.comureaknowhow.comgoogle.com The reaction is monitored until a specific viscosity or water tolerance is achieved. woodresearch.sk

The third and final stage involves returning the reaction solution to a slightly alkaline or neutral pH (7.5-8.5) and adding a second portion of urea. woodresearch.skslchemtech.com This step consumes the remaining free formaldehyde, adjusts the final F/U molar ratio to a lower value (typically between 1.0 and 1.5), and stabilizes the resin for storage. woodresearch.skcnrs.frureaknowhow.com The mixture is then cooled to room temperature to obtain the final UF resin. slchemtech.com The properties of the final resin, including its bonding strength and formaldehyde emission, are significantly influenced by the F/U molar ratio and the precise conditions of each synthesis step. woodresearch.skacs.org

Table 2: Typical Reaction Conditions for Alkali-Acid-Alkali Synthesis of Urea-Formaldehyde Resin

StageParameterTypical RangeReference
1. Hydroxymethylation pH8.0 - 8.5 woodresearch.sknih.gov
Temperature (°C)70 - 92 nih.govsciencepublishinggroup.com
Duration (min)30 - 60 researchgate.netkirj.ee
Initial F/U Molar Ratio1.8 - 2.5 cnrs.fr
2. Polycondensation pH4.0 - 5.5 woodresearch.sksciencepublishinggroup.comgoogle.com
Temperature (°C)90 - 92 woodresearch.sknih.gov
3. Final Urea Addition & Stabilization pH7.5 - 8.5 woodresearch.sknih.gov
Final F/U Molar Ratio1.0 - 1.5 ureaknowhow.com

Molecular Structure and Characterization of Urea Formaldehyde Resins

Chemical Linkages and Their Relative Proportions

The synthesis of UF resins involves two primary stages: methylolation and condensation. chimarhellas.com The methylolation stage, catalyzed by acids or bases, leads to the formation of hydroxymethyl compounds. chimarhellas.com Subsequent acid-catalyzed condensation reactions between these methylol species and urea (B33335) create a complex mixture of low molecular weight oligomers linked by methylene (B1212753) or dimethylene ether bridges. chimarhellas.com

Methylene bridges (–N–CH₂–N–) are fundamental linkages in the UF resin structure, formed through the reaction of a methylol group with an amino group, releasing water. The formation of these bridges is a key indicator of the degree of polycondensation and contributes significantly to the stability of the cured resin. woodresearch.sk

Quantitative analysis of methylene bridges is often performed using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. kirj.eemdpi.comusda.gov The signals corresponding to methylene carbons typically appear in the 46–55 ppm range of the ¹³C NMR spectrum. woodresearch.sk Specifically, linear methylene linkages (–NH–CH₂–NH–) are observed around 46–48 ppm, while branched methylene linkages, where the nitrogen is also attached to other groups (–NH–CH₂–N= and =N–CH₂–N=), appear at approximately 53–55 ppm. woodresearch.skbme.hu

The relative proportion of these bridges is influenced by synthesis conditions. For instance, in a three-step synthesis of a low-molar ratio UF resin, the acidic stage is characterized by the considerable formation of branched methylene linkages, which become the most abundant condensed structures. mdpi.com Studies have shown that increasing the amount of a curing agent can lead to a higher content of methylene bridges due to the accelerated condensation reaction under increased acidity. nih.gov

The following table, derived from ¹³C NMR quantitative analysis, illustrates the distribution of different types of methylene bridges in various UF resin formulations.

Table showing the percentage of different methylene bridges in various UF resin formulations based on ¹³C-NMR analysis. woodresearch.sk

Methylene ether bridges (–N–CH₂–O–CH₂–N–) are another significant linkage in UF resins, formed by the reaction of two methylol groups. These ether linkages are considered less stable than methylene bridges and can rearrange to form methylene bridges by releasing formaldehyde (B43269). chimarhellas.comresearchgate.net

The quantification of methylene ether bridges is also accomplished using ¹³C NMR spectroscopy, with their characteristic signals appearing in the spectrum. kirj.ee The presence of these bridges can be influenced by the synthesis conditions, such as the formaldehyde to urea (F/U) molar ratio. For instance, resins with a higher initial F/U molar ratio tend to form more dimethyl ether bridges.

Research has shown that under alkaline conditions, the formation of polymers linked by ether bonds is notable. mdpi.comnih.gov In one study, quantitative ¹³C NMR results revealed that 27% of formaldehyde was converted to different methylene ether carbons, with the linear ether linkage being dominant. mdpi.comnih.gov

The table below presents data on the relative content of methylene ether bridges in different UF resin samples.

Table showing the percentage of methylene ether bridges in various UF resin formulations. woodresearch.sk

Methylol groups (–CH₂OH) are key functional groups in UF resins, acting as precursors for the formation of both methylene and methylene ether bridges during the condensation process. woodresearch.sk The content of methylol groups is an indicator of the resin's reactivity. researchgate.net

The analysis and quantification of methylol groups are typically carried out using ¹³C NMR spectroscopy. kirj.eemdpi.comusda.gov The signals corresponding to the carbons in methylol groups are identifiable in the NMR spectrum. kirj.ee The formation of monomethylolurea and dimethylolurea (B1678115) can be quantitatively determined from gas chromatograms of silylated resin samples. researchgate.net

The proportion of methylol groups is dependent on the synthesis parameters. For example, a higher formaldehyde to urea molar ratio generally leads to the formation of more highly methylolated species. chimarhellas.com Studies have shown that resins with a higher initial F/U molar ratio tend to have a greater content of methylol groups.

The following table provides a quantitative comparison of methylol groups in different UF resin preparations.

Table showing the percentage of mono- and di-methylol groups in various UF resin formulations. woodresearch.sk

Uron structures are cyclic ethers that can form within the UF resin network. kirj.eenih.gov These cyclic species are typically formed through the intramolecular condensation of hydroxymethylurea. mdpi.com The formation of urons is favored at pH levels higher than 6 and lower than 4. researchgate.net

The identification of uron structures is primarily achieved through ¹³C NMR spectroscopy, where their signals appear in the range of 155-158 ppm. mdpi.comnih.gov The presence of uron structures can influence the properties of the resin, potentially improving water resistance and reducing formaldehyde emission. woodresearch.skdoaj.org

Research has shown that uron can be present in resins linked by methylene bridges to urea and other urons, as well as in the form of methylol urons. researchgate.net The reactivity of the methylol group on a uron structure is reportedly lower than that of a methylol group on a urea molecule. researchgate.net

The table below shows the content of uron structures in different UF resin samples.

Table showing the percentage of uron structures in various UF resin formulations. woodresearch.sk

Analysis of Methylol Groups (–CH2OH)

Molecular Weight Distribution and Polydispersity

Urea-formaldehyde resins are composed of a mixture of molecules with varying chain lengths and degrees of branching, resulting in a broad molecular weight distribution. britannica.com This distribution, along with the polydispersity, is a critical factor influencing the resin's application and performance.

UF resins inherently contain low molecular weight components, including unreacted urea, free formaldehyde, and various methylolurea oligomers. cnrs.fr The presence and proportion of these components are significant for the resin's storage stability and curing behavior. cnrs.fr

The analysis of low molecular weight components is often performed using techniques like Gel Permeation Chromatography (GPC). researchgate.net GPC separates molecules based on their size, providing information about the molecular weight distribution. ufl.edu For UF resins, a GPC chromatogram typically shows distinct regions corresponding to high molecular weight polymers and lower molecular weight oligomers, methylolureas, and free urea. researchgate.net

The composition of the low molecular weight fraction can be influenced by the synthesis process. For instance, the addition of a second portion of urea during synthesis can lead to the formation of monomeric components like free urea and its hydroxymethyl derivatives. kirj.ee Research has also shown that lowering the formaldehyde to urea molar ratio can result in a resin that is a mixture of partially branched polymers, a large portion of linear polymers, and low molecular weight species like monohydroxymethylurea and free urea. mdpi.comnih.gov

High Molecular Weight Oligomers and Polymers

Urea-formaldehyde (UF) resins are composed of a complex mixture of linear and branched oligomeric and polymeric molecules, in addition to non-reacted monomers. rsc.org The molecular weight of these resins can range from a few hundred to several thousand, with some estimates suggesting that molar masses of 100,000 to 500,000 g/mol can accurately describe the structure of UF resins. irispublishers.com The distribution of these molar masses is a critical characteristic of the resin, influencing properties such as viscosity, flow behavior, and its ability to wet and penetrate wood surfaces. cnrs.fr

The formation of these high molecular weight species occurs during the acid condensation stage of synthesis. In this step, methylolureas, urea, and formaldehyde react to form linear and partially branched molecules. chimarhellas.com These molecules are linked by methylene (–CH2–) and methylene ether (–CH2–O–CH2–) bridges. chimarhellas.com The ratio of these bridges is dependent on the temperature and pH conditions during synthesis. chimarhellas.com

Studies have shown that UF resins with low formaldehyde to urea (F/U) molar ratios tend to be more linear in structure, while those with higher F/U ratios contain more branched chains. nih.govmdpi.com This branching contributes to the formation of more cross-linked structures during the curing process. nih.gov

Influence of Synthesis Conditions on Molecular Weight Characteristics

The molecular weight characteristics of urea-formaldehyde (UF) resins are significantly influenced by various synthesis parameters, including the formaldehyde/urea (F/U) molar ratio, pH, temperature, and reaction time. irispublishers.comresearchgate.net These parameters affect the structure and properties of the resulting resin. cnrs.fr

F/U Molar Ratio: The F/U molar ratio is a crucial factor in determining the final structure of the resin. kirj.ee Lowering the F/U molar ratio to around 1.0 is a common strategy to reduce formaldehyde emission. kirj.ee However, this can lead to a decrease in crosslinking groups, which in turn affects the strength and water resistance of the cured resin. kirj.ee Studies have shown that a lower F/U ratio can result in higher internal bond strength and lower formaldehyde emissions. cnrs.frresearchgate.net Conversely, higher F/U ratios lead to a higher degree of methylolation, forming more highly methylolated species. chimarhellas.com

pH and Temperature: The condensation reactions that lead to an increase in molecular weight are more favorable in acidic conditions, proceeding faster at a low pH. irispublishers.com The ratio of methylene to methylene ether bridges formed during condensation is dependent on both temperature and pH. chimarhellas.com Research has indicated that resins produced at high temperatures and acidic pH values exhibit higher degrees of condensation. chimarhellas.com One study found that the highest weight average molecular weight (Mw) was achieved at an F/U molar ratio of 1.0 and a pH of 4.3. researchgate.net Another study performing reactions at different pH values found that a pH of 4.0 yielded a greater Mw. researchgate.netscienpg.com

Reaction Time and Urea Feed Rate: The duration of the acid condensation step and the rate at which urea is added also play a role. A longer acid condensation time can lead to less formation of ether linkages. cnrs.fr The rate of urea addition can influence the formation of moderate molecular weight species. tandfonline.com

The following table summarizes the effect of different synthesis parameters on the molecular weight of UF prepolymers, as determined by viscosity measurements and calculated using the Mark-Houwink equation. researchgate.netscienpg.com

Table 1: Effect of F/U Molar Ratio and pH on Weight Average Molecular Weight (Mw) of UF Prepolymer

F/U Molar Ratio pH Weight Average Molecular Weight (Mw)
1.0 4.3 2020.9
1.6 5.0 Lowest Value
Varied 4.0 2049
Varied 4.3
Varied 4.7
Varied 5.0

Structural Heterogeneity and Branching in Urea Formaldehyde Polymers

The chemical structure of urea-formaldehyde (UF) resins is best described as poly(methylene methylene ether hydroxymethylureas), which points to a mixture of various linear and branched macromolecules. kirj.ee The degree of branching and structural heterogeneity is largely dependent on the synthesis conditions.

Investigation of Cross-linked Structures

During the curing process, which is typically accelerated by heat and the presence of a hardener, UF resins undergo cross-linking reactions to form a three-dimensional network. scirp.org This network structure is responsible for the thermosetting properties of the resin. The formation of methylene and methylene ether bridges between urea molecules is the primary mechanism of cross-linking. as-proceeding.com

The extent of cross-linking is influenced by the F/U molar ratio. Resins with a higher F/U ratio tend to have more branched chain structures, which facilitates the formation of a more densely cross-linked network during curing. nih.gov Conversely, low molar ratio UF resins often form a less cross-linked structure due to the prevalence of linear molecules that can form hydrogen bonds, leading to the development of crystalline regions instead of a fully amorphous, cross-linked network. researchgate.net

The introduction of other resins, such as epoxy resins, can also influence the cross-linked structure. It has been found that epoxy resins can react with UF resins through transetherification, resulting in a highly cross-linked structure. researchgate.net

Crystalline Regions within Cured this compound Resin Networks

Unlike many other thermosetting resins, cured urea-formaldehyde (UF) resins can exhibit crystalline domains. cnrs.fr The presence and extent of these crystalline regions are influenced by the F/U molar ratio. cnrs.fr

Influence of F/U Molar Ratio: Cured UF resins with higher F/U molar ratios (e.g., 1.6 and 1.4) are predominantly amorphous, while those with lower F/U molar ratios (e.g., 1.2 and 1.0) show distinct crystalline regions. nih.govcnrs.fr The intensity of these crystalline regions increases as the F/U molar ratio decreases. cnrs.fr It is believed that the crystalline regions in low F/U ratio resins are mainly composed of dimethylolureas. cnrs.fr The presence of these crystalline domains in low F/U ratio resins may contribute to their improved hydrolytic stability. cnrs.fr

Nature of Crystalline Regions: The crystalline regions in cured UF resins have been characterized using techniques such as X-ray diffraction (XRD). These studies have shown that the crystalline regions are inherent to the resin and their presence is not significantly affected by curing temperature, time, or the type and level of hardener used. cnrs.frcnrs.fr For a cured UF resin with an F/U molar ratio of 1.2, the crystalline regions were found to account for nearly 14.48% of the resin. rsc.orgresearchgate.net The grain sizes of these crystalline structures were estimated to be in the range of 4.1 to 4.8 nm. rsc.orgresearchgate.net Electron diffraction patterns have confirmed the polycrystalline nature of these regions. nih.govrsc.orgresearchgate.net

The following table presents data from the characterization of crystalline regions in a cured UF resin with an F/U molar ratio of 1.2. rsc.orgresearchgate.net

Table 2: Characterization of Crystalline Regions in Cured UF Resin (F/U = 1.2)

XRD Peak (2θ) Estimated Grain Size (nm) Calculated d-spacing (Å)
21.55° 4.1 2.2242
24.35° 4.1 1.2833
31.18° 4.2 1.0978
40.43° 4.8

Functional Group Analysis

The chemical structure of urea-formaldehyde (UF) resins is characterized by a variety of functional groups, the presence and concentration of which are dependent on the synthesis conditions. chimarhellas.com These functional groups can be identified and quantified using techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. chimarhellas.comkirj.ee

Key Functional Groups: The primary functional groups present in UF resins include:

Methylol groups (-CH2OH): Formed during the initial addition reaction between urea and formaldehyde. irispublishers.comquora.com

Methylene bridges (-N-CH2-N-): Formed during the condensation reaction, linking urea units. irispublishers.comchimarhellas.com

Methylene ether bridges (-N-CH2-O-CH2-N-): Also formed during condensation, these are less stable than methylene bridges. irispublishers.comchimarhellas.com

Amine (-NH2) and Amide (-NH-) groups: Originating from the urea monomer. irispublishers.com

Carbonyl groups (C=O): Part of the urea structure. irispublishers.com

FTIR Spectroscopy: FTIR is a valuable tool for identifying the functional groups in UF resins. chimarhellas.com The spectra of cured UF resins show characteristic absorption bands:

A broad band around 3350 cm-1 is attributed to bonded N-H groups. chimarhellas.com

Bands corresponding to amide I and amide II are also present. lp.edu.ua

The region between 1000-1015 cm-1 is characteristic of C-O stretching, which can be used to monitor structural changes. lp.edu.ua Semi-quantitative analysis of FTIR spectra can reveal changes in the relative intensity of specific functional groups as a function of synthesis parameters. For example, as the initial F/U mole ratio increases, the normalized intensity of the –C–O of the hydroxymethyl group decreases, indicating its conversion to methylene and ether linkages. woodj.org

NMR Spectroscopy: 13C NMR spectroscopy provides detailed quantitative information about the different chemical environments of carbon atoms in the UF resin structure. kirj.ee It allows for the differentiation of:

Methylene groups linked to secondary or tertiary amino groups. kirj.ee

Hydroxymethyl groups in different substitution patterns (e.g., mono- and di-substituted). kirj.ee

Carbonyl groups in various substituted urea units. kirj.ee Quantitative 13C NMR analysis has been used to track the structural changes during the different stages of UF resin synthesis, revealing the formation and cleavage of various linkages. mdpi.com

The following table lists some of the key chemical compounds and functional groups mentioned in the article.

Advanced Modification Strategies for Urea Formaldehyde Resins

Co-Polycondensation with Other Monomers

Altering the fundamental polymer structure by introducing other monomers into the urea-formaldehyde backbone is a primary strategy for enhancing resin properties. This co-polycondensation approach creates a more complex and robust network, leading to improved performance.

Melamine (B1676169) Co-condensation for Enhanced Network Structure

The incorporation of melamine to form melamine-urea-formaldehyde (B8673199) (MUF) co-condensed resins is a widely successful modification method. researchgate.net Melamine's triazine ring structure imparts superior hydrolytic and thermal stability compared to standard UF resins. akjournals.com Due to its higher reactivity with formaldehyde (B43269) compared to urea (B33335), melamine effectively captures more formaldehyde, which contributes to a reduction in the formaldehyde emissions from panels bonded with these resins. researchgate.net

The synthesis of MUF resins typically involves a two-step process of methylolation followed by condensation, which can form methylene (B1212753) or dimethylene ether linkages within the polymer structure. akjournals.com The amount of melamine added is a critical factor; a higher melamine content generally leads to a more condensed and tighter network structure in the cured resin. akjournals.com This enhanced network improves properties like thermal stability, flame retardancy, and insulation. acs.org For example, one study determined that an optimal formulation consisting of 30% melamine, 50% formaldehyde, and 20% urea yielded low formaldehyde emissions while maintaining acceptable physical and mechanical properties. researchgate.net The introduction of melamine can be done chemically during the curing and foaming process, resulting in an interconnected network structure. acs.org

Table 1: Impact of Melamine Co-condensation on Urea-Formaldehyde Resin Properties

PropertyObservationSource(s)
Network Structure Leads to a tighter, more condensed, and interconnected network. researchgate.netakjournals.com
Formaldehyde Emission Reduced due to melamine's higher reactivity with formaldehyde. researchgate.net
Thermal Stability Increased decomposition temperature and char yield. akjournals.comacs.org
Hydrolytic Stability Improved due to the stable triazine ring in melamine. akjournals.com
Flame Retardancy Enhanced; expansion of flame is suppressed during burning. acs.org
Curing Process Can be prolonged, sometimes requiring higher curing temperatures. acs.org

Phenol (B47542) and other Aromatic Compound Incorporations

The synthesis of phenol-urea-formaldehyde (PUF) co-condensed resins is undertaken to merge the beneficial properties of phenol-formaldehyde (PF) and urea-formaldehyde (UF) resins. researchgate.netresearchgate.net This modification aims to improve the curing behavior, mechanical strength, and water resistance of the final product. cnrs.fr The synthesis process is complex, involving competitive addition and condensation reactions between phenol, urea, and formaldehyde. researchgate.netmdpi.com

The structure and performance of PUF resins are heavily influenced by synthesis parameters, particularly the molar ratios of the reactants. mdpi.comgoogle.com For instance, the molar ratio of formaldehyde to the sum of phenol and urea, as well as the phenol-to-urea ratio, must be carefully controlled. google.com The use of catalysts, such as magnesium oxide, has been shown to be effective in accelerating the cure rate of PUF resins by optimizing the resin's structure and composition. researchgate.netmdpi.com Research indicates that co-condensed methylene bridges are formed between phenolic units and methylolureas, successfully incorporating the components into the resin structure. researchgate.net This co-condensation enhances the cross-linking mechanisms between the different resin systems, leading to improved performance in the final composite products. cnrs.fr

Table 2: Influence of Synthesis Parameters on Phenol-Urea-Formaldehyde (PUF) Resin

ParameterInfluenceSource(s)
F/(P+U) Mole Ratio Affects the formation of reactive groups and co-condensed linkages. researchgate.netmdpi.com
Phenol/Urea Mole Ratio Must be between ~1:50 and 1:10 for optimal performance. google.com
Catalyst (e.g., MgO) Can significantly increase the cure rate. researchgate.netmdpi.com
Reaction pH Has a significant influence on the succession of addition and condensation reactions. mdpi.com

Co-polycondensation with Hydroxyl or Amine-containing Functional Groups

Beyond melamine and phenol, other monomers containing hydroxyl or amine functional groups can be co-polycondensed with urea and formaldehyde to modify resin properties. UF resins are naturally rich in reactive amine, amide, and hydroxyl groups, which allows for this type of modification. irispublishers.comirispublishers.com

Various amine compounds, such as methylamine, ethylamine, and propylamine, can be incorporated into UF resins. researchgate.net These amines primarily act as formaldehyde scavengers, reacting with free formaldehyde to reduce emissions. researchgate.netwoodresearch.sk Their addition, however, can alter the resin's characteristics, often leading to an increase in pH, viscosity, and gelation time. researchgate.net Another approach involves using highly branched polyurea as a modifier. sci-hub.se This polymer possesses high functionality and urea-like reactivity, which can improve the water resistance of the cured resin and lower formaldehyde emissions. sci-hub.se

Compounds with hydroxyl groups are also effective modifiers. Polyvinyl alcohol (PVA), for instance, contains numerous hydroxyl groups that can react with formaldehyde under acidic conditions. mdpi.com This reaction forms polyvinyl formal, which increases the branching of the cured resin structure and improves water resistance. mdpi.com Similarly, lignosulfonates, which contain phenolic hydroxyl, aliphatic hydroxyl, and carboxyl groups, demonstrate high reactivity with formaldehyde and can be used to enhance polymer reactivity. mdpi.com

Structural and Kinetic Impacts of Modification on Polymer Networks

The introduction of modifiers into the UF resin system has profound effects on the resulting polymer network's structure and the kinetics of its formation.

Alterations in Crosslinking Density

Modifiers can significantly alter the crosslinking density of the cured UF resin, which is a critical factor for its mechanical properties and durability.

Nanofibrillated cellulose (B213188) (CNF) has been shown to increase the crosslinking density of the resin matrix. mdpi.comnih.gov

Hyperbranched polymers (HBPs) , by virtue of their high functionality and branched structure, can act as multifunctional crosslinkers, thereby increasing the crosslinking density of the cured network. sci-hub.setandfonline.com

Polyvinyl alcohol (PVA) , when used as a modifier, can form an interpenetrating network with a lower cross-linking density. mdpi.com

Low-molar ratio (LMR) UF resins inherently possess a lower degree of crosslinking. mdpi.com However, modifying LMR UF resins with nanoclay, such as transition metal ion-modified bentonite (B74815) (TMI-BNT), can effectively increase the crosslinking density. woodj.org

Effects on Polycondensation and Polymerization Rates

Modifications can also influence the rate and efficiency of the polycondensation and polymerization reactions during the curing process.

The use of a composite curing agent system in conjunction with nanocellulose modification can significantly lower the curing temperature, which facilitates a more uniform and efficient curing reaction. mdpi.comnih.gov Conversely, some modifiers can impede the curing process. For instance, hyperbranched poly(amidoamine)s (PAMAMs) can negatively affect UF resin curing due to their high pH and buffering capacity. ncsu.edu

Other chemical modifiers can accelerate the reaction. The addition of polymeric 4,4'-methylenediphenyl isocyanate (pMDI) has been found to increase the reactivity of the UF resin, leading to a shorter gel time and a lower activation energy for the polycondensation process. researchgate.net Similarly, the inclusion of resorcinol (B1680541) can promote the polycondensation of the UF prepolymer. techscience.com The initial stoichiometry of the reactants is also critical; a lower initial formaldehyde-to-urea (F/U) molar ratio provides more reactive amine groups, thus accelerating the condensation reactions. cnrs.fr

Mechanisms of Degradation and Environmental Chemical Fate of Urea Formaldehyde

Hydrolytic Degradation Mechanisms of Urea (B33335) Formaldehyde (B43269)

The presence of water or moisture can initiate the hydrolytic degradation of cured UF resins, a process significantly influenced by the chemical environment.

The general mechanism for the hydrolysis of both methylene (B1212753) and methylene-ether bridges can be summarized as a reaction with water, leading to the formation of hydroxymethyl derivatives and the eventual release of formaldehyde. irispublishers.com

The rate and extent of hydrolytic degradation of UF resins are strongly dependent on pH and humidity. Cured UF resins are more susceptible to hydrolysis under acidic and humid conditions compared to neutral or alkaline environments. semanticscholar.orgresearchgate.net The presence of acid, which can be generated from hardeners like ammonium (B1175870) chloride reacting with free formaldehyde, accelerates the hydrolysis process. cnrs.frbme.hu Higher humidity provides the necessary water molecules for the hydrolysis reactions to occur, and elevated temperatures can further accelerate the degradation process. cnrs.fririspublishers.com

Studies have shown that the removal of cured UF resins from materials like medium-density fiberboard (MDF) is significantly greater under acidic conditions. semanticscholar.org For instance, using an oxalic acid solution can effectively remove a substantial amount of cured UF resin. semanticscholar.org The pH of the surrounding environment plays a critical role; lower pH levels generally lead to a faster rate of hydrolysis. cnrs.frresearchgate.net

Within the cured UF resin structure, different chemical linkages exhibit varying degrees of stability against hydrolysis. A generally accepted order of hydrolytic stability for the primary linkages is:

Methylene bridge > Dimethylene ether bridge > Methylol end group google.comgoogle.com

Methylene bridges (–CH2–) are considered the most stable linkages within the UF polymer network under hydrolytic conditions. cnrs.frcentrumdp.skgoogle.comgoogle.com In contrast, dimethylene ether bridges (–CH2OCH2–) are less stable and more prone to cleavage. cnrs.frcentrumdp.skgoogle.comgoogle.com The methylol end groups are also relatively unstable and can readily release formaldehyde. google.comgoogle.com

The higher stability of methylene bridges is attributed to the carbon-nitrogen bond being more resistant to hydrolysis compared to the carbon-oxygen-carbon bond in ether linkages. google.com Therefore, UF resins with a higher proportion of methylene bridges are generally more hydrolytically stable and exhibit lower formaldehyde emissions over time. centrumdp.skgoogle.com The formation of these more stable methylene bridges is favored under acidic conditions during the curing process. cnrs.fr

Influence of pH and Humidity on Hydrolysis

Thermal Degradation Pathways and Reaction Mechanisms

Elevated temperatures can induce the thermal degradation of UF resins, leading to the volatilization of various compounds and structural changes in the polymer.

The thermal degradation of UF resins is a multi-step process. researchgate.netresearchgate.net The initial stages, occurring at temperatures below 200°C, primarily involve the evaporation of water and the release of free formaldehyde. researchgate.netfrontiersin.org This stage can also see the transformation of less stable methylene ether bridges into more stable methylene bridges. researchgate.netias.ac.in

As the temperature increases, typically between 200°C and 400°C, the main decomposition of the polymer occurs. researchgate.netwoodresearch.sk This involves the cleavage of methylene and methylene ether bonds, leading to the release of formaldehyde and other volatile organic compounds. nih.govresearchgate.net The decomposition of hydroxymethyl urea also contributes to the release of formaldehyde and other products like phenols and ketones. researchgate.net The major weight loss of the resin, often up to 77%, happens in this temperature range. researchgate.netwoodresearch.sk

The following table summarizes the typical stages of thermal degradation of UF resin:

Temperature RangePrimary Degradation Processes
< 200°CEvaporation of water, release of free formaldehyde, conversion of methylene ether bridges to methylene bridges. researchgate.netresearchgate.netias.ac.in
200°C - 400°CMain polymer decomposition: cleavage of methylene and methylene ether bonds, decomposition of hydroxymethyl urea. researchgate.netwoodresearch.sknih.gov
> 400°CExtensive fragmentation and char formation. ias.ac.in

During the process of thermal degradation, particularly in the initial stages, chemical modifications can lead to the formation of more stable structures within the remaining polymer. researchgate.netresearchgate.net The conversion of methylene ether bridges to methylene bridges is a key example of this, as methylene bridges are thermally more stable. centrumdp.skias.ac.in

Influence of Uron Structures on Thermal Stability

The thermal stability of cured urea-formaldehyde resins is significantly influenced by their chemical structure, particularly the presence of uron structures. Research has shown that UF resins synthesized under strongly acidic conditions, which characteristically contain a higher proportion of uron structures, exhibit much greater heat stability compared to those prepared in weakly acidic or alkaline environments. usda.govresearchgate.net

Gaseous Product Evolution during Pyrolysis and Their Formation Pathways

The pyrolysis of urea-formaldehyde involves the thermal decomposition of the polymer into various gaseous products. The composition of these evolved gases and the temperatures at which they are released provide insight into the degradation mechanisms of the resin.

Thermogravimetric analysis coupled with Fourier transform infrared spectrometry (TG-FTIR) has been used to identify the gaseous products evolved during the pyrolysis of UF foam. rsc.orgrsc.org The degradation process typically occurs in distinct stages. rsc.org An initial stage, occurring at lower temperatures (around 192°C to 232°C), is followed by a primary degradation stage at higher temperatures (approximately 232°C to 421°C). rsc.org

The main gaseous products identified during the pyrolysis of UF foam include isocyanic acid (HNCO), cyanamide (B42294) (NH2CN), ammonia (B1221849) (NH3), hydrogen cyanide (HCN), water (H2O), and carbon dioxide (CO2). rsc.orgrsc.org The evolution of these products varies with temperature. For example, the release of HNCO and NH3 is prominent during the main degradation stages. woodresearch.sk The formation of HCN has been observed to occur at temperatures around 650°C, likely from the cracking of precursors like HNCO. woodresearch.sk

The formation pathways of these products are linked to the breakdown of the polymer's structure. The decomposition of methylene and methylene ether bonds is a key process that occurs between approximately 493.15 K and 603.15 K, leading to significant mass loss. acs.org The urea component of the resin is a primary source of the nitrogenous gaseous products. woodresearch.sk For instance, the degradation of the urea function in the UF resin generates HNCO. woodresearch.sk During the pyrolysis of urea itself, a C-N bond breaks, and a hydrogen atom is transferred from another nitrogen, resulting in the formation of NH3 and HNCO. arabjchem.org

Interactive Table: Gaseous Products from Urea-Formaldehyde Pyrolysis

Gaseous ProductChemical FormulaTemperature Range of Evolution (°C)Precursor Structure/Reaction
Isocyanic AcidHNCO232 - 421Degradation of urea functional groups
AmmoniaNH3232 - 421Degradation of urea and amine groups
Carbon DioxideCO2232 - 421Decomposition of the polymer backbone
Hydrogen CyanideHCN>421 (cracking of precursors)Cracking of HNCO and other nitrogenous compounds
WaterH2O192 - 421Condensation reactions and decomposition
CyanamideNH2CN232 - 421Decomposition of urea and related structures

Chemical Fate in Environmental Systems

The environmental fate of urea-formaldehyde is determined by its potential for biodegradation, its persistence in various environmental compartments, its mobility in soil and sediment, and its transformations in aquatic environments.

Biodegradation Potential and Mechanisms of Urea Formaldehyde Polymers

Urea-formaldehyde polymers are generally considered to have low biodegradability. santos.com Standard tests, such as the OECD Guideline 301D Ready Biodegradability Test, have shown that UF resin is not readily biodegradable, with one study reporting only 38% degradation after 28 days. santos.com

However, the biodegradation of UF can occur, particularly through the action of soil microorganisms. dtic.milresearchgate.net When used as a fertilizer, the urea-formaldehyde product is designed to be slowly mineralized by soil microbes, which gradually release urea. researchgate.net This urea is then further metabolized by microorganisms into plant-available nitrogen forms like ammonium and nitrate. researchgate.net The rate of this biodegradation is dependent on factors such as soil temperature, pH, and humidity. researchgate.net

The mechanism of biodegradation involves the enzymatic cleavage of the polymer. researchgate.net Microorganisms isolated from soil have been shown to degrade short-chain methylene urea polymers, such as methylenediurea (B89379) and dimethylenetriurea, into urea, ammonia, and the corresponding aldehydes. researchgate.net The enzymes responsible for this degradation can cleave the methylene or methylene-ether bridges in the polymer backbone. researchgate.net The susceptibility of UF resins to hydrolysis, which is a key step in their breakdown, is a contributing factor to their potential for biodegradation, albeit slow. researchgate.net

Environmental Persistence and Half-life Considerations

Due to its low biodegradability, urea-formaldehyde is considered a persistent substance in the environment. santos.com Chemicals that are not readily biodegradable are often categorized as persistent, with a half-life that can be substantially greater than 60 days. santos.com While specific half-life values for UF in various environmental compartments are not widely reported, its resistance to rapid degradation suggests a long environmental residence time. santos.com The persistence of formaldehyde itself, a potential breakdown product, is variable. In the atmosphere, it has a relatively short half-life of about one hour due to photolysis and reaction with hydroxyl radicals. nih.gov However, in the absence of sunlight, it can be more persistent. epa.gov

Mobility and Adsorption to Soil and Sediment from a Chemical Standpoint

From a chemical standpoint, urea-formaldehyde has a low potential for adsorption to soil and sediment. santos.com This is supported by estimated Koc values, which are low, suggesting that UF is expected to have very high mobility in soil. santos.com The low octanol/water partition coefficient (log Kow) of formaldehyde (0.35) also indicates that it would have low adsorption to soil and a high potential for leaching. cdc.gov

The mobility of UF in soil is also influenced by its solubility in water. santos.com As a water-soluble resin, it is not expected to significantly adsorb to suspended solids and sediments if released into water. santos.com However, the interaction of UF with soil components can be complex. For instance, at high concentrations, formaldehyde gas can adsorb to clay minerals. cdc.gov The mobility of plastic nanoparticles, which can include urea-formaldehyde resins, in soil can be limited by attachment to mineral surfaces. acs.org

Transformations in Aquatic Environments

In aquatic environments, urea-formaldehyde resins can undergo transformations, primarily through hydrolysis. UF resins are known to have poor resistance to water, especially under warm and humid conditions, which can cause them to break down into urea and formaldehyde. smu.ca This hydrolysis can be accelerated in acidic or alkaline solutions. dtic.mil

Interactive Table: Environmental Fate of Urea-Formaldehyde

ParameterFindingImplication
Biodegradation Not readily biodegradable (38% in 28 days). santos.comPersistent in the environment.
Persistence Half-life can be >60 days. santos.comLong residence time in soil and water.
Mobility in Soil High mobility expected due to low Koc values. santos.comPotential for leaching into groundwater.
Adsorption Low potential for adsorption to soil and sediment. santos.comRemains mobile in the environment.
Aquatic Transformation Undergoes slow hydrolysis to urea and formaldehyde. smu.caGradual release of constituent chemicals.

Advanced Analytical and Spectroscopic Techniques in Urea Formaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of UF resins. It allows for the identification and quantification of the various chemical species and functional groups that are formed during the methylolation and condensation reactions.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is particularly useful for identifying low molecular weight compounds formed during the initial stages of the urea-formaldehyde reaction. researchgate.net The methylolation step, where formaldehyde (B43269) adds to urea (B33335), produces a variety of methylolureas. ¹H-NMR, along with ¹³C-NMR, can be used to gather structural information on these reaction products. researchgate.net By analyzing the chemical shifts and signal integrations, researchers can track the consumption of reactants and the formation of key intermediates like monomethylolurea, dimethylolurea (B1678115), and trimethylolurea. This technique provides a quantitative picture of the early reaction kinetics, which is crucial for controlling the initial phase of resin synthesis. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) is a cornerstone technique for the detailed structural analysis of UF polymers. It provides unambiguous identification of the different carbon environments within the resin, allowing for the characterization of methylene (B1212753) bridges, ether linkages, and various hydroxymethyl groups. mdpi.comnih.gov Quantitative ¹³C-NMR can track the structural changes throughout the entire three-step synthesis of low-molar-ratio UF resins. mdpi.comnih.gov

During the initial alkaline stage, ¹³C-NMR has shown that in addition to hydroxymethylation, condensation reactions occur, forming polymers linked by ether bonds. mdpi.comnih.gov A key feature of the subsequent acidic stage is the significant formation of branched methylene linkages. mdpi.comnih.gov The analysis also reveals that adding urea in the final alkaline stage can lead to the cleavage of branched hydroxymethyl groups, which results in a decrease in the polymer's branching degree. mdpi.com This debranching effect is considered a reason for the degradation in the performance of low molar ratio UF resins. mdpi.com

The technique is also used to analyze the structure of more complex co-polymers, such as phenol-urea-formaldehyde (PUF) resins, confirming that co-condensation between phenol (B47542), urea, and formaldehyde occurs from the beginning of polymerization. researchgate.net In these systems, ¹³C-NMR analysis indicates that methylene ether bridges are primarily associated with the urea units. researchgate.net The spectra allow for the quantification of various functional groups, providing insight into how synthesis conditions like pH influence the final resin structure. researchgate.netresearchgate.net

Table 1: Representative ¹³C-NMR Chemical Shifts for Functional Groups in Urea-Formaldehyde Resins

Functional Group Chemical Shift (ppm) Reference
Carbonyl (Urea) 155–165 kirj.ee
Uron Species 155-158 nih.gov
Linear Methylene Ether Linkages 68–69 nih.gov
Methylene Linkages 45-55 nih.gov
Hydroxymethyl Groups 60-70 mdpi.com
Methylene Ether Carbons 68-78 nih.gov

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and specific molecular environment.

¹³C-NMR for Structural Characterization and Polymerization Monitoring

Vibrational Spectroscopy (FTIR, FT-NIR)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Near-Infrared (FT-NIR) spectroscopy, offers valuable methods for analyzing the functional groups and monitoring the reaction progress in UF resin synthesis.

FTIR spectroscopy is widely used for the qualitative analysis of UF resins, providing a molecular fingerprint that allows for the identification of key functional groups and the observation of structural changes during synthesis and curing. pku.edu.cnchimarhellas.com The technique operates on the principle that molecules absorb infrared light at specific frequencies corresponding to the vibrational modes of their chemical bonds. mdpi.com

By analyzing the FTIR spectra, researchers can track the evolution of the resin's structure. For instance, as the reaction between urea and formaldehyde proceeds, the amide II band shifts, and new bands corresponding to methylols, ether linkages (–CH2–O–CH2–), and methylene bridges (–NHCH2–) appear and change in intensity. pku.edu.cn In cured resins, the content of methylols and ether linkages tends to decrease. pku.edu.cn The spectra clearly show characteristic absorptions for amide I (C=O stretching) and amide II (N-H bending and C-N stretching), which are fundamental to the urea structure. researchgate.net The broad peak typically observed between 3000 and 3600 cm⁻¹ is attributed to the overlapping stretching vibrations of O-H and N-H groups. researchgate.net

Table 2: Characteristic FTIR Absorption Bands in Urea-Formaldehyde Resins

Wavenumber (cm⁻¹) Assignment Reference
~3330 N-H Stretching researchgate.net
3000-3600 O-H and N-H Stretching researchgate.net
~2960 C-H Stretching researchgate.net
~1637 Amide I (C=O Stretching) researchgate.net
~1554 Amide II (N-H Bending, C-N Stretching) researchgate.net
1241-1243 Amide III (N-H Vibration) researchgate.net
~1020 C-O-C Stretching (Ether linkage) pku.edu.cn

Note: Peak positions can vary based on the state of the resin (liquid/cured) and its specific composition.

Fourier Transform Near-Infrared (FT-NIR) spectroscopy has emerged as a powerful process analytical technology (PAT) for the real-time, in-situ monitoring of UF resin synthesis. researchgate.netchimarhellas.com By coupling an FT-NIR spectrometer with fiber optic probes, the reaction can be monitored directly in the reactor without the need for sample preparation. chimarhellas.comgoogle.com This allows for rapid and non-destructive analysis, making it ideal for industrial process control. chimarhellas.com

The NIR region of the spectrum (typically 4000-12,000 cm⁻¹) contains overtone and combination bands of fundamental vibrations, particularly those involving hydrogen atoms (C-H, N-H, O-H). chimarhellas.com While these bands are weaker than their fundamental counterparts in the mid-infrared, they provide sufficient information to monitor the concentrations of reactants, intermediates, and products. chimarhellas.comchimarhellas.com FT-NIR chemometrics can be used to build models that correlate spectral data with key reaction parameters, allowing for the continuous assessment of the reaction pathway. chimarhellas.com This enables manufacturers to optimize the process, ensure batch-to-batch consistency, and prevent production losses. google.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Structural Changes

Chromatography Techniques

Chromatographic methods are instrumental in separating and quantifying the various components within a UF resin sample, from unreacted monomers to high molecular weight polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight (MW) and molecular weight distribution (MWD) of UF resins. researchgate.nettandfonline.com The molecular weight characteristics of UF resins significantly influence their properties. researchgate.net This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first from the chromatography column, while smaller molecules have longer retention times.

The GPC/SEC analysis of UF resins allows for the monitoring of molecular weight changes during the synthesis process and with aging. researchgate.nettandfonline.com It can be used to distinguish between commercial UF resins produced with different formaldehyde to urea (F/U) molar ratios. researchgate.nettandfonline.com The technique provides data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. researchgate.netresearchgate.net For instance, typical final UF resins have been found to have number-average molecular weights in the range of 600-800 Daltons and weight-average molecular weights in the range of 7000-10,000 Daltons. waikato.ac.nz

Several analytical parameters in GPC can affect the measurement of the molecular weight of UF resins. These include the flow rate, column temperature, detector temperature, and sample injection temperature. researchgate.net Studies have shown that an increase in flow rate leads to a decrease in both Mn and Mw, resulting in a narrower MWD. researchgate.net Conversely, increasing the column, detector, and sample injection temperatures leads to an increase in both Mn and Mw and a wider MWD. researchgate.net For example, one study found that a column, detector, and sample injection temperature of 50°C at a flow rate of 0.5 mℓ/min resulted in the highest MW and broadest MWD for the GPC analysis of UF resins. researchgate.net The use of dimethylformamide (DMF) as the mobile phase and a Polarsil column conditioned at 60°C has been reported for GPC/SEC analysis of UF resins. cnrs.fr

Interactive Table: Effect of GPC/SEC Parameters on UF Resin Molecular Weight

Parameter Effect on Mn and Mw Effect on MWD
Increased Flow Rate Decrease Narrower
Increased Column Temperature Increase Wider
Increased Detector Temperature Increase Wider

| Increased Sample Injection Temperature | Increase | Wider |

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the separation, identification, and quantification of low molecular weight components in UF resins, such as unreacted urea, monomethylolurea (MMU), and dimethylolurea (DMU). researchgate.netcnrs.frresearchgate.net This method is particularly useful for analyzing the initial stages of the UF condensation reaction and for monitoring the consumption of monomers and the formation of early oligomers. cys.org.cyiteh.ai

HPLC analysis can reveal the influence of synthesis parameters, such as the formaldehyde/urea (F/U) molar ratio, on the composition of the resin. For example, increasing the F/U molar ratio has been shown to reduce the amount of unreacted urea. cnrs.fr The technique has also been employed to study the evolution of unreacted urea, MMU, and DMU during the aging of UF resins. researchgate.nettandfonline.com

A common HPLC setup for UF resin analysis involves a refractive index detector and a YMC Polyamine II column conditioned at 30°C. cnrs.fr The mobile phase is typically a mixture of acetonitrile (B52724) and water. cnrs.fr This method allows for the clear separation and quantification of various low molecular weight species. core.ac.uk HPLC is also used in the analysis of UF-based products like fertilizers to determine the content of unreacted urea and various methylene-urea oligomers. cys.org.cyoup.comfluidfertilizer.org

Interactive Table: Common Analytes in UF Resins Determined by HPLC

Analyte Abbreviation Description
Urea U Unreacted monomer
Monomethylolurea MMU Product of the reaction of one molecule of urea and one molecule of formaldehyde
Dimethylolurea DMU Product of the reaction of one molecule of urea and two molecules of formaldehyde
Methylenediurea (B89379) MDU A common methylene-urea oligomer
Dimethylenetriurea DMTU A common methylene-urea oligomer

| Trimethylenetetraurea | TMTU | A common methylene-urea oligomer |

Gas Chromatography (GC) is a premier analytical separation method used to identify and quantify volatile organic compounds (VOCs) and formaldehyde emitted from UF resin-based products. adhesion.krmdpi.com This technique is crucial for assessing the environmental impact and potential health risks associated with these materials. wa.gov GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. mdpi.comwoodresearch.sk

GC analysis has been used to measure formaldehyde emissions from medium-density fiberboard (MDF) bonded with UF resins. adhesion.krresearchgate.netnih.gov The results from GC have been shown to be proportional to those obtained by standard methods like the perforator and desiccator methods. adhesion.krresearchgate.net In these analyses, formaldehyde is often derivatized to facilitate its detection. adhesion.kr

Beyond formaldehyde, GC-MS can identify a range of other VOCs released from UF-bonded products. mdpi.comwoodresearch.sk For instance, studies on the pyrolysis of MDF have used GC-MS to identify nitric compounds like amides, pyridine, and pyrrole (B145914) in the liquid products, which originate from the UF resin. woodresearch.sk In studies of laminated veneer lumber (LVL) produced with UF resins, GC has been used to detect VOCs such as toluene, xylene, benzene, and ethyl-benzene. researchgate.net The collection of volatile compounds for GC analysis can be performed using various methods, including sorbent tubes and solid-phase microextraction (SPME) fibers. mdpi.com

High Performance Liquid Chromatography (HPLC) for Unreacted Monomers and Oligomers

Thermal Analysis Methods

Thermal analysis techniques are essential for characterizing the curing process, thermal stability, and degradation behavior of UF resins. These methods measure the physical and chemical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for studying the curing behavior of thermosetting resins like UF resins. ncsu.eduresearchgate.netnih.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on reaction onset temperature, peak exothermic temperature, and the total heat of reaction (enthalpy). cnrs.frcnrs.fr

DSC thermograms of UF resin curing typically show an exothermic peak corresponding to the condensation and cross-linking reactions. ncsu.eduwoodresearch.sk The position and area of this peak are influenced by factors such as the F/U molar ratio, pH, and the presence of catalysts or fillers. ncsu.educnrs.frresearchgate.net For example, the maximum curing reaction rate for some UF resins has been observed in the range of 80–85°C. researchgate.net In some cases, an endothermic peak may also be observed at higher temperatures, which can be attributed to the evaporation of water and the decomposition of methylene-ether linkages. ncsu.educnrs.fr

The reaction enthalpy (ΔH), calculated from the area under the exothermic peak, is proportional to the extent of the curing reaction. centrumdp.sk DSC can be used to evaluate the effectiveness of different catalysts and curing systems by comparing the curing temperatures and enthalpies. centrumdp.skscientific.net For instance, the addition of a formaldehyde scavenger has been shown to decrease the reaction enthalpy and peak temperature of UF resin curing. centrumdp.sk The Kissinger method can be applied to DSC data obtained at different heating rates to determine the activation energy of the curing reaction. researchgate.netwoodresearch.sk

Interactive Table: DSC Parameters for UF Resin Curing

Parameter Description Significance
Onset Temperature (Tonset) Temperature at which the curing reaction begins. Indicates the initiation of cross-linking.
Peak Exothermic Temperature (Tpeak) Temperature at which the curing reaction rate is at its maximum. Represents the point of highest reactivity.
Reaction Enthalpy (ΔH) Total heat released during the curing reaction. Proportional to the degree of cure and cross-link density.

| Activation Energy (Ea) | The minimum amount of energy required for the curing reaction to occur. | A measure of the reactivity of the resin system. |

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is commonly used to evaluate the thermal stability and degradation characteristics of UF resins. nih.govnih.govacs.org

A typical TGA curve for a cured UF resin shows several stages of weight loss. The initial weight loss at temperatures below approximately 200°C is generally attributed to the evaporation of residual water and the release of free formaldehyde. nih.govresearchgate.net The major decomposition stage, often occurring between 200°C and 400°C, corresponds to the degradation of the cured resin structure, including the cleavage of methylene and methylene ether bonds. nih.govresearchgate.net The temperature at which significant weight loss occurs is an indicator of the thermal stability of the resin. mdpi.com

TGA can be used to compare the thermal stability of different UF resin formulations, such as those modified with fillers or additives. nih.govresearchgate.net For example, the addition of nanofibrillated cellulose (B213188) has been shown to improve the thermal stability of UF resins. nih.govmdpi.com Kinetic analysis of TGA data, using methods like the Flynn-Wall-Ozawa (FWO) and Kissinger methods, can be performed to determine the activation energy of the thermal degradation process. nih.govacs.org This provides quantitative information about the energy required to break down the polymer structure. nih.gov For instance, the activation energy for the thermal degradation of a UF resin was calculated to be 185.77 kJ/mol using the Kissinger method and 185.38 kJ/mol using the FWO method. nih.govacs.org

Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties related to Structure

Dynamic Mechanical Analysis (DMA) is a critical technique for investigating the thermomechanical properties of urea-formaldehyde (UF) resins as they cure and in their final cured state. This analysis provides insights into the relationship between the chemical structure, such as the formaldehyde-to-urea (F/U) molar ratio, and the mechanical performance of the resin. researchgate.netkoreascience.kr

Research employing DMA has demonstrated a significant correlation between the F/U molar ratio and the curing behavior of UF resins. As the F/U molar ratio decreases, the gel temperature of the UF resin adhesive tends to increase. researchgate.netkoreascience.kr Concurrently, the maximum storage modulus (E'), which is an indicator of the material's stiffness or rigidity, decreases with a lower F/U molar ratio. researchgate.netkoreascience.kr This reduction in rigidity in UF resins with lower F/U ratios is attributed to a lower crosslinking density. researchgate.net

The damping properties of the resin, represented by the maximum tan δ (the ratio of loss modulus to storage modulus), are also influenced by the F/U molar ratio. Studies have shown that the maximum tan δ increases as the F/U molar ratio decreases, indicating that resins with a lower F/U ratio possess greater damping capabilities. researchgate.net The peak temperature of tan δ also shifts with the F/U molar ratio; a higher F/U ratio leads to a lower peak temperature, suggesting that vitrification, or the transition to a glassy state, occurs more rapidly. koreascience.kr These findings from DMA studies help to explain the observed differences in adhesion performance of UF resins with varying molar ratios when used in applications like wood panels. researchgate.netkoreascience.kr

Table 1: Effect of F/U Molar Ratio on Thermomechanical Properties of Urea-Formaldehyde Resins

Property Effect of Decreasing F/U Molar Ratio Reference
Gel Temperature Increases researchgate.netkoreascience.kr
Maximum Storage Modulus (Rigidity) Decreases researchgate.netkoreascience.kr
Crosslinking Density Decreases researchgate.net
Maximum tan δ (Damping) Increases researchgate.net
Vitrification Speed Slower (Peak tan δ temperature increases) koreascience.kr

X-ray Diffraction (XRD) and Electron Diffraction Techniques

X-ray Diffraction (XRD) for Crystalline Regions and Structural Parameters

X-ray Diffraction (XRD) is a powerful technique for characterizing the presence and nature of crystalline regions within the otherwise amorphous structure of cured urea-formaldehyde resins. rsc.orgrsc.org The existence of these crystalline domains is thought to enhance properties such as hydrolytic stability and mechanical strength. rsc.orgrsc.org

Studies on cured UF resins with a formaldehyde to urea (F/U) molar ratio of 1.2 have revealed the presence of crystalline regions, accounting for approximately 14.48% of the resin. rsc.orgrsc.org XRD patterns of these resins show distinct diffraction peaks at 2θ values of 21.55°, 24.35°, 31.18°, and 40.43°. rsc.orgrsc.org From these peaks, researchers have estimated the grain size of the crystalline structures. rsc.orgrsc.org

The F/U molar ratio plays a crucial role in the degree of crystallinity. Resins with a low F/U ratio (e.g., 1.0) tend to exhibit higher crystallinity and more defined crystal structures compared to those with a high F/U ratio (e.g., 1.4), which are more amorphous. nih.gov The addition of curing agents, such as ammonium (B1175870) chloride (NH₄Cl) and aluminum chloride (AlCl₃), has been shown to promote the development of the crystal structure, increasing crystallinity without altering the position of the crystallization peaks. nih.gov Similarly, modifications with nanocellulose can significantly alter the crystalline structure, with the type of curing agent influencing the intensity and sharpness of the diffraction peaks. mdpi.com

Table 2: XRD Data for Cured Urea-Formaldehyde Resin (F/U = 1.2)

Peak (2θ) Estimated Grain Size (nm) Calculated d-spacing (Å)
21.55° 4.1 2.2242
24.35° 4.1 1.2833
31.18° 4.2 1.0978
40.43° 4.8 N/A

Data sourced from Liu et al. (2017). rsc.orgrsc.org

Selected Area Electron Diffraction (SAD) for Crystalline Structures

Selected Area Electron Diffraction (SAD), often used in conjunction with Transmission Electron Microscopy (TEM), provides further confirmation and detailed information about the crystalline structures within UF resins. SAD patterns are obtained from the diffraction of electrons through a specific area of the sample, complementing the bulk information provided by XRD. rsc.orgscispace.com

For cured UF resins, SAD patterns have confirmed the existence of crystalline regions. rsc.orgscispace.com In a study of a resin with an F/U ratio of 1.2, the SAD pattern displayed three diffracted electron rings that corresponded to the peaks observed in its XRD pattern. rsc.org However, due to the relatively low crystalline percentage (around 14.48%), the electron rings were noted to be blurry, a common observation for materials with a large amorphous component. rsc.orgscispace.com

Research on low F/U molar ratio (1.0) UF resins has successfully used SAD to identify a polycrystalline structure. nih.govsemanticscholar.org The analysis of the SAD pattern for this type of resin indicated a body-centered cubic (BCC) unit cell. nih.govsemanticscholar.org These findings demonstrate that even within a thermosetting polymer like UF, ordered crystalline domains can form, and their structure can be elucidated through electron diffraction techniques. The SAD results provide crucial validation for the crystalline data obtained from XRD. rsc.orgrsc.org

Mass Spectrometry Techniques

Electrospray Ionization–Mass Spectroscopy (ESI–MS) for Polymer Characterization

Electrospray Ionization–Mass Spectroscopy (ESI–MS) is a valuable analytical tool for the detailed characterization of the oligomeric and polymeric species present in urea-formaldehyde resins. This soft ionization technique allows for the analysis of large, thermally labile molecules without significant fragmentation, providing insights into the structural changes that occur during the resin synthesis process. mdpi.comnih.gov

ESI-MS has been used to track the evolution of UF resin structures through the different stages of synthesis. mdpi.comnih.gov In the initial alkaline stage (with an F/U ratio of 2:1), ESI-MS analysis has identified not only the expected hydroxymethylation products but also polymers linked by ether bonds. mdpi.comnih.gov During the subsequent acidic stage, the technique reveals the formation of branched methylene linkages. mdpi.comnih.gov

A key application of ESI-MS is in understanding the effects of adjusting the F/U molar ratio during synthesis. When post-urea is added to lower the F/U ratio to 1.2, ESI-MS data shows a significant decrease in branched hydroxymethyl groups on the polymers. mdpi.comnih.gov This "debranching" effect and the concurrent formation of low molecular mass components are believed to contribute to changes in the final properties of the resin. mdpi.comnih.gov ESI-MS has also been employed to confirm the co-condensation reactions between UF components and modifiers, such as highly branched polyurea, by identifying the resulting molecular species. acs.orgsci-hub.se

Table 3: Selected ESI-MS Peak Assignments for UF Resin at First Alkaline Stage

m/z (Da) Assignment
113 - 203 Mono-, di-, and tri-hydroxymethylureas
215 - 541 Polymers with ether linkages and uron species

Data sourced from Wang et al. (2018). mdpi.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the microstructure and morphology of urea-formaldehyde resins. These techniques provide direct visual evidence of the physical structure of the cured resin, which is closely linked to its mechanical and chemical properties.

SEM analysis has been widely used to study the surface and fracture surfaces of cured UF resins. semanticscholar.org These studies have revealed that the morphology is highly dependent on the F/U molar ratio. Resins with a low F/U ratio (e.g., 1.0) often exhibit distinct spherical or flat particulate structures. nih.govsemanticscholar.org The size and aggregation of these spherical particles can be influenced by the curing process and the amount of curing agent used. nih.govsemanticscholar.org In contrast, high F/U ratio (e.g., 1.4) resins tend to have a more homogeneous, amorphous appearance without such distinct features. nih.govsemanticscholar.org SEM has also been used to analyze the microstructure of UF foams, showing how cell sizes change with different formulations. rsc.org

TEM allows for higher resolution imaging of the internal microstructure of UF resins. scirp.org Although technically challenging due to the brittle nature of the cured resin, novel sample preparation methods have enabled TEM studies. scirp.orgscirp.org TEM images have confirmed the presence of spherical particles within the resin matrix, supporting the colloidal characteristics of UF resin. scirp.org Furthermore, TEM has been instrumental in studying the degradation of UF resins. By observing ultrathin sections after acid etching, researchers have visualized how the amorphous regions of the resin are hydrolytically degraded, leaving behind the more resistant spherical structures. researchgate.netpsu.edu This provides insight into the mechanisms of hydrolysis and formaldehyde release. researchgate.net

Theoretical and Computational Approaches in Urea Formaldehyde Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the intricate reaction mechanisms of UF resin synthesis and predicting the molecular properties that govern its performance.

Researchers have employed DFT to re-examine and clarify the mechanisms of both acid- and base-catalyzed UF reactions. researchgate.netmdpi.com In base-catalyzed condensations, DFT calculations at the B3LYP/6–31++G** level have been used to investigate reaction pathways. mdpi.com These studies proposed a new E1cb (unimolecular elimination of conjugate base) mechanism for the formation of a methyleneurea (B13816848) intermediate from monomethylolurea or N,N'-dimethylolurea. mdpi.com This pathway was found to have a significantly lower potential energy barrier than the previously proposed SN2 mechanism, suggesting it is a more favorable route. mdpi.com

Table 1. Calculated Potential Energy Barriers for UF Condensation Mechanisms

Proposed MechanismDescriptionCalculated Potential Energy Barrier (kJ/mol)Reference
E1cb (unimolecular elimination of conjugate base)Formation of a methyleneurea intermediate via a conjugate base.59.6 mdpi.com
SN2 (bimolecular nucleophilic substitution)A previously proposed mechanism for condensation.~119.2 (approx. double the E1cb barrier) mdpi.com

DFT is also applied to understand the molecular properties and reactivity of modified UF systems, such as those incorporating lignin (B12514952). By calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the reactivity of different lignin units can be assessed. A smaller HOMO-LUMO gap generally suggests higher reactivity. tandfonline.com For instance, in a lignin-urea-formaldehyde adhesive, syringyl lignin was found to have the smallest energy gap compared to other lignin units, indicating its higher potential reactivity within the adhesive matrix. tandfonline.com

Table 2. DFT-Calculated HOMO-LUMO Gaps for Lignin Units in L-UF Adhesives

Lignin UnitHOMO-LUMO Gap (eV)ImplicationReference
Syringyl (S)3.52Highest Reactivity tandfonline.com
Guaiacyl (G)-- tandfonline.com
p-Hydroxyphenyl (H)3.68Lowest Reactivity tandfonline.com

These calculations provide fundamental insights that are key to optimizing adhesive performance and designing more efficient synthesis routes. tandfonline.com

Molecular Dynamics Simulations for Polymer Network Behavior

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of urea-formaldehyde, MD simulations offer a way to model the behavior of the polymer network, predict mechanical properties, and understand the influence of additives.

MD simulations have been used to study the effect of nanofillers, such as nano-SiO₂, on the properties of UF composites. mdpi.comdntb.gov.ua These simulations model the cross-linked UF polymer network and investigate how properties like density, free volume, and mechanical moduli change with varying concentrations of the nanofiller. mdpi.com Studies have shown that the addition of nano-SiO₂ can increase the mechanical strength of the UF material up to a certain concentration, beyond which the strength may decrease. mdpi.com This behavior is correlated with changes in the system's density and free volume. mdpi.com Furthermore, MD simulations have been employed to study the thermal stability of UF resin microcapsules that have been modified with nanosilica. x-mol.net Another application includes predicting the mechanical properties and glass transition temperature of cross-linked urea-formaldehyde polymers intended for use in self-healing nanocomposites. rsc.org

Table 3. Findings from MD Simulations of Nano-SiO₂ in UF Resin

Property InvestigatedObservationUnderlying MechanismReference
Mechanical Properties (e.g., Moduli)Strength increases with nano-SiO₂ addition up to ~3-10 wt%, then decreases.Changes in density, free volume, and interfacial interactions. mdpi.comdntb.gov.ua
Interfacial InteractionStrong hydrogen bonds form between the UF polymer and nano-SiO₂.The strongest hydrogen bond occurs between the H atom of Si-OH on the nano-SiO₂ surface and the carbonyl oxygen of the UF polymer. dntb.gov.ua
Optimal Filler ContentThe best performance enhancement was observed at a nano-SiO₂ addition of 3 wt%.This concentration provides a balance between reinforcement and avoiding agglomeration. dntb.gov.ua

By simulating the polymer at an atomic scale, MD provides a bridge between molecular structure and macroscopic material behavior, aiding in the design of UF composites with enhanced properties.

Quantum Chemical Calculations of Urea (B33335) Formaldehyde (B43269) Interactions

Quantum chemical calculations, including but not limited to DFT, are used to precisely calculate the energetic and geometric properties of molecular interactions within the UF system. These calculations are crucial for understanding the stability of different chemical structures and the nature of interactions between the UF resin and other substances.

Theoretical calculations have suggested that uron structures, a type of cyclic ether linkage, are thermodynamically as stable as linear methylene (B1212753) linkages in the UF polymer. nih.gov However, the formation of urons faces a higher kinetic energy barrier, which explains why their content is typically lower than that of methylene linkages under many synthesis conditions. nih.gov

Quantum chemistry has also been applied to model the polymerization of urea within the confined space of a kaolinite (B1170537) clay structure. rsc.org These models help propose a mechanism for the interlayer polymerization process, driven by interactions between urea, formaldehyde, and the kaolinite mineral layers. rsc.org The interaction between UF resins and additives like graphene oxide (GO) has also been explored. rsc.org DFT calculations studying the adsorption of a formaldehyde molecule on a GO surface found a very low adsorption energy of -2.1 kcal/mol, which indicates the interaction is weak physisorption rather than a strong chemical bond. rsc.org This insight is valuable for developing strategies to reduce formaldehyde emissions. rsc.org

Table 4. Selected Findings from Quantum Chemical Calculations of UF Interactions

Interaction/Structure StudiedKey FindingSignificanceReference
Uron Ring StructureThermodynamically as stable as linear methylene linkages, but with a higher kinetic barrier to formation.Explains the observed content of different linkage types in UF resins. nih.gov
Formaldehyde on Graphene Oxide (GO)Low adsorption energy (-2.1 kcal/mol) indicates physisorption.Provides a molecular-level understanding of how GO can act as a formaldehyde scavenger. rsc.org
Glyoxal-Monomethylol Urea (G-MMU) ResinAddition reactions under weakly acidic conditions proceed via protonated glyoxal (B1671930) species to form carbocation intermediates.Elucidates the reaction mechanism for a formaldehyde-free urea-based resin. acs.org

Predictive Models for Structure-Property Relationships

Predictive modeling establishes mathematical relationships between synthesis parameters or molecular structures and the final properties of the material. These models are powerful tools for optimizing synthesis processes and predicting material performance without extensive experimentation.

For urea-formaldehyde slow-release fertilizers, response surface methodology (RSM) has been used to develop predictive models. researchgate.netacs.org Researchers use a central composite design to examine how reaction variables like time, temperature, and the molar ratio of urea to formaldehyde (U/F) affect properties such as the amount of cold-water-insoluble nitrogen (CWIR) and hot-water-insoluble nitrogen (HWIR). researchgate.netacs.org This results in quadratic polynomial mathematical models that can predict these properties based on the synthesis conditions. researchgate.net These models can then be used to determine the optimal process parameters to achieve a desired nitrogen release profile. researchgate.net

Table 5. Example of an RSM-Optimized Model for UF Fertilizer Synthesis

Response VariableOptimal Reaction ConditionPredicted ValueReference
Maximize Cold-Water-Insoluble N, Minimize Hot-Water-Insoluble NUrea:Formaldehyde Molar Ratio: 1.33CWIR: 22.14% HWIR: 9.87% researchgate.net
Reaction Temperature: 43.5 °C
Reaction Time: 1.64 h

In another approach, artificial neural networks (ANN) have been shown to be effective tools for modeling the properties of wood composites made with UF resins. researchgate.net An ANN model can be trained to predict the mechanical properties (e.g., modulus of rupture) and flame-retardant properties of medium-density fiberboard based on input variables like the concentration of fire retardants and press temperature. researchgate.net The high accuracy of such models makes them a practical and efficient tool for product development and quality control in the wood industry. researchgate.net

Future Research Directions in Urea Formaldehyde Chemistry

Development of Novel Polymerization Pathways and Catalytic Systems

The traditional method for synthesizing urea-formaldehyde resins is a two-step process of polycondensation of urea (B33335) and formaldehyde (B43269), starting in an alkaline environment and then moving to an acidic one. irispublishers.comirispublishers.com While this method is well-known, it provides restricted command over the final structure of the polymer. This lack of control results in inconsistent performance and difficulties in reducing the amount of free formaldehyde. irispublishers.com Future research is heavily concentrated on creating new ways to polymerize and more effective catalytic systems to address these issues.

A promising area of exploration is the investigation of new polymerization methods that offer more exact control over the distribution of molar mass and the degree of branching. This includes looking into controlled radical polymerization methods, which are difficult to apply to condensation polymers, and exploring the use of enzymes as catalysts to form more clearly defined polymer chains under less harsh conditions.

Moreover, the creation of sophisticated catalytic systems represents a significant area of research. researchgate.net Heterogeneous catalysts, like solid acids and nanoparticles with specific functions, are being looked at as potential replacements for the usual homogeneous acid catalysts. researchgate.netas-proceeding.com These new catalysts have several possible benefits, such as being easier to remove from the reaction mixture, causing less corrosion, and having the potential to be reused, which would make the process more sustainable. Research is also being directed towards catalysts that can encourage particular reaction routes, resulting in resins with customized network structures and better properties. For example, Lewis acid catalysts are being studied for their ability to control the hydroxymethylation and condensation reactions with greater precision.

An interactive data table with information about emerging catalytic systems for the synthesis of urea-formaldehyde is provided below.

Catalyst TypePotential AdvantagesResearch Focus
Solid Acids (e.g., Zeolites, Sulfonated Resins) Easy separation, reusability, reduced equipment corrosion.Optimizing catalyst porosity and acidity for improved reaction control.
Functionalized Nanoparticles (e.g., Magnetic Nanoparticles) High surface area, easy recovery using magnetic fields.Surface functionalization to enhance catalytic activity and selectivity.
Enzymatic Catalysts High specificity, mild reaction conditions, biodegradable.Identifying and engineering enzymes for efficient urea-formaldehyde condensation.
Lewis Acids Potential for greater control over hydroxymethylation and condensation steps.Investigating the mechanism of Lewis acid catalysis in UF polymerization.

Advanced Structural Characterization of Complex Urea-Formaldehyde Networks

A major difficulty in the chemistry of urea-formaldehyde is figuring out the intricate, three-dimensional network structure of the hardened resin. The effectiveness of UF resins is directly related to the architecture of their network, which includes the density of cross-linking, the type of chemical bonds (like methylene (B1212753) and ether bridges), and the existence of different structural components. irispublishers.comrsc.org A more profound comprehension of this structure is vital for creating dependable connections between structure and properties.

Future studies will increasingly depend on a mix of sophisticated analytical methods to examine these intricate networks. While established methods like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy will continue to be significant, techniques with higher resolution and multiple dimensions are gaining popularity. rsc.orgresearchgate.net For instance, solid-state NMR (ssNMR), especially 13C and 15N ssNMR, is a potent instrument for the quantitative analysis of the various chemical types and connections within the hardened resin. researchgate.net

Advanced microscopy methods, such as atomic force microscopy (AFM) and high-resolution scanning electron microscopy (SEM), will offer understanding of the shape and phase separation of UF resins, particularly in wood composites. mdpi.com Additionally, methods like small-angle X-ray scattering (SAXS) and dynamic mechanical analysis (DMA) will be essential for defining the network structure at various sizes and comprehending its viscoelastic characteristics. Combining information from these varied methods will be crucial for constructing a thorough understanding of the intricate UF network.

Rational Design of High-Performance Modified Urea-Formaldehyde Resins

For a long time, research has been focused on modifying urea-formaldehyde resins to boost their performance, especially to make them more resistant to water and to cut down on formaldehyde emissions. researchgate.net Future work will shift to a more logical design method, informed by a better grasp of the links between structure and properties and supported by computer modeling.

The main goal will be to create modifiers that can be chemically bonded into the UF network, which will result in materials that are stronger and last longer. This involves using different aldehydes and amines to make co-polymers with specific, desired characteristics. For instance, adding long-chain aldehydes or diamines can make the resin more flexible and durable.

Another important area of focus is the creation of formaldehyde scavengers that are more efficient and can be permanently integrated into the structure of the resin. Research is looking into using natural polymers like lignin (B12514952), tannins, and soy protein as partial replacements for urea and as substances that can capture formaldehyde. researchgate.net These modifiers, which are derived from biological sources, not only lessen the dependence on petrochemicals but can also give the resin new capabilities.

The logical design method will entail a methodical examination of how various modifiers influence the speed of polymerization, the development of the network, and the final characteristics of the resin. This will make it possible to produce high-performing UF resins specifically designed for certain uses, like in very humid conditions or for items that need to have extremely low levels of formaldehyde emissions.

An interactive data table with information about advanced modifiers for high-performance urea-formaldehyde resins is provided below.

Modifier TypeTarget Property ImprovementMechanism of Action
Melamine (B1676169) Improved water resistance, thermal stability, and reduced formaldehyde emission. irispublishers.comForms a more stable and highly cross-linked co-polymer network.
Phenol (B47542) Enhanced moisture resistance and bonding strength. bibliotekanauki.plCo-polymerizes with urea and formaldehyde, creating a more hydrophobic network.
Lignin Reduced formaldehyde emission, increased bio-content, potential for improved flexibility. researchgate.netActs as a formaldehyde scavenger and a macromolecular cross-linker.
Nanocellulose Increased mechanical strength and toughness. researchgate.netReinforces the polymer matrix at the nanoscale.

Deeper Understanding of Degradation Mechanisms at the Molecular Level

The long-term resilience of urea-formaldehyde resins is compromised by their tendency to break down, especially through hydrolysis. This process of degradation can cause a reduction in mechanical strength and the release of formaldehyde. irispublishers.com To create more durable resins, a thorough comprehension of the degradation processes at the molecular level is essential.

Future research will concentrate on pinpointing the particular chemical bonds within the UF network that are most prone to breaking under different environmental circumstances (such as humidity, temperature, and pH). This requires in-depth kinetic analyses of the hydrolysis of various connections, like methylene and ether bridges, and comprehending how the surrounding chemical environment affects their stability.

To monitor the chemical alterations that take place during degradation, sophisticated analytical methods will be utilized. For instance, time-resolved spectroscopy and chromatography can be employed to observe the creation of degradation products as they form. Isotopic labeling studies, in which particular atoms in the UF resin are substituted with their isotopes (like 13C or 15N), can offer clear understanding of the degradation routes. By knowing which bonds break first and in what situations, researchers can devise plans to strengthen these vulnerable areas in the polymer network, for instance, by including co-monomers that are more resistant to hydrolysis.

Computational Chemistry in Predicting Urea-Formaldehyde Behavior and Design

Computational chemistry and molecular modeling are becoming increasingly important for speeding up the creation and improvement of new urea-formaldehyde resins. mdpi.com These techniques enable researchers to forecast the characteristics and actions of UF systems at the molecular level, which cuts down on the need for lengthy and costly trial-and-error experiments. researchgate.net

Future studies in this domain will concentrate on creating more precise and effective computational models to replicate the polymerization process and forecast the ultimate network structure. Quantum mechanical techniques, like density functional theory (DFT), can be utilized to examine the reaction mechanisms of polymerization and degradation in depth, offering understanding of transition states and the energy involved in reactions. mdpi.com

Molecular dynamics (MD) simulations will be used to forecast the large-scale characteristics of UF resins, such as their ability to withstand mechanical stress, their stability when heated, and the movement of small molecules like water and formaldehyde through the network. These simulations can aid in creating definite connections between the chemical makeup of the resin and its functional qualities. By simulating the outcomes of various modifiers and production circumstances, computational chemistry can inform the logical creation of new UF resins with desired characteristics.

Integration of Multi-Omics Approaches for Comprehensive Environmental Fate Studies

The ultimate destination and environmental effects of urea-formaldehyde resins and the substances they break down into are major points of worry. Future studies will aim for a more complete comprehension of these problems by combining various "omics" fields, such as genomics, proteomics, and metabolomics. springernature.comresearchgate.net

These strong analytical instruments can offer a thorough overview of how microorganisms and ecosystems react to the existence of compounds derived from UF. researchgate.net For instance, genomics can be utilized to pinpoint the particular genes and microbial processes that are involved in the biodegradation of UF resins and their secondary products. Proteomics can show which proteins are produced by microorganisms when they encounter these compounds, which gives us clues about their metabolic plans. Metabolomics can pinpoint the different small-molecule metabolites that are created during the process of biodegradation.

By merging these extensive datasets from different "omics" fields, researchers can construct intricate models of what happens to urea-formaldehyde in the environment. researchgate.netnih.gov This will permit a more precise evaluation of the possible dangers linked to these materials and can inform the creation of alternatives that are more biodegradable and less harmful to the environment. This all-encompassing strategy will be vital for guaranteeing the long-term viability of urea-formaldehyde and similar polymer systems.

Q & A

Basic: What experimental parameters are critical for optimizing urea-formaldehyde resin synthesis, and how can conflicting reactivity data be resolved?

To optimize synthesis, systematically vary:

  • Molar ratio of urea to formaldehyde (typically 1:1.5–1:2.5) .
  • pH (acidic for condensation, alkaline for methylolation).
  • Reaction temperature (60–90°C) and curing time .
    If reactivity data conflicts (e.g., inconsistent gel times), conduct factorial experiments to isolate variables. Use ANOVA to identify statistically significant interactions between parameters . Replicate experiments under controlled conditions to rule out environmental variability .

Basic: What characterization techniques are essential for validating urea-formaldehyde resin properties, and how should data inconsistencies be addressed?

Combine:

  • FTIR (confirm C-N bonding at ~1550 cm⁻¹ and methylene bridges at ~1015 cm⁻¹).
  • DSC/TGA (analyze curing exotherms and thermal stability).
  • 13C NMR (quantify free formaldehyde and methylol groups) .
    If inconsistencies arise (e.g., conflicting FTIR vs. NMR results), cross-validate with additional methods like GPC (molecular weight distribution) or rheometry (curing kinetics). Document raw data and preprocessing steps transparently to enable peer verification .

Advanced: How can researchers resolve contradictions in toxicity studies of urea-formaldehyde emissions?

Discordant results often stem from:

  • Exposure variability (concentration, duration, sample age).
  • Analytical methods (e.g., HPLC vs. colorimetric assays for formaldehyde quantification) .
    Adopt a systematic review framework :

Screen studies using PRISMA guidelines, excluding non-peer-reviewed sources.

Stratify data by experimental design (in vitro vs. in vivo, cell lines used).

Apply meta-analysis to quantify heterogeneity (I² statistic) and identify confounding variables .
For mechanistic clarity, integrate toxicogenomic data (e.g., RNA-seq of exposed tissues) with epidemiological findings .

Advanced: What methodologies enable cross-disciplinary analysis of urea-formaldehyde’s environmental and material science impacts?

  • Life Cycle Assessment (LCA): Model resin production’s carbon footprint using SimaPro or OpenLCA, incorporating upstream (formaldehyde synthesis) and downstream (waste treatment) processes.
  • Computational Chemistry: Use DFT (e.g., Gaussian) to simulate hydrolysis pathways and predict long-term stability .
  • Ecotoxicity Assays: Pair ASTM standard tests (e.g., Daphnia magna LC50) with soil microbiome sequencing to assess ecosystem-wide effects .
    Establish a shared data repository with FAIR principles to bridge disciplinary silos .

Basic: How should researchers address reproducibility challenges in urea-formaldehyde adhesion studies?

  • Standardize substrates (e.g., wood species, moisture content).
  • Document curing conditions (pressure, temperature, humidity) using ASTM D906-22.
  • Blind testing: Assign multiple operators to prepare samples and conduct lap-shear tests (ASTM D2339). Use Cohen’s kappa to assess inter-rater reliability .
    Publish raw adhesion strength datasets with metadata (e.g., substrate roughness measurements) in open-access repositories .

Advanced: What strategies reconcile discrepancies in urea-formaldehyde’s curing kinetics models?

Conflicting models (e.g., nth-order vs. autocatalytic) often arise from:

  • Assumption bias (ignoring diffusion control at late stages).
  • Instrumental limits (DSC heating rate artifacts).
    Resolution steps:

Conduct isoconversional analysis (Flynn-Wall-Ozawa method) to detect model-free activation energy shifts.

Validate with real-time IR spectroscopy capturing bond formation rates.

Compare with molecular dynamics simulations of crosslinking behavior .
Report confidence intervals for kinetic parameters and provide code for computational models .

Advanced: How can contradictory findings about urea-formaldehyde’s environmental persistence be systematically evaluated?

  • Controlled degradation studies: Expose resins to UV, moisture, and microbial consortia; quantify formaldehyde release via GC-MS.
  • Field vs. lab data harmonization: Apply mixed-effects models to account for uncontrolled variables (e.g., soil pH, temperature fluctuations) in field studies .
  • Machine learning: Train random forest models on historical persistence data to identify key predictors (e.g., resin porosity, catalyst type) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.